molecular formula C12H17NO3 B7892803 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline

2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline

Cat. No.: B7892803
M. Wt: 223.27 g/mol
InChI Key: YHPHLKCWHGMWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline is a chemical compound intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses. This aniline derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Compounds featuring both an aniline group and a tetrahydro-2H-pyran moiety are frequently utilized in the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents. Researchers may employ this compound to create libraries of derivatives for biological screening or to incorporate its specific structural features into larger target molecules. Note: The specific applications, research value, and mechanism of action for this exact compound are not detailed in the available sources and should be established through scientific literature and internal research. Always consult the product's Safety Data Sheet (SDS) and handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-methoxy-4-(oxan-4-yloxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-14-12-8-10(2-3-11(12)13)16-9-4-6-15-7-5-9/h2-3,8-9H,4-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPHLKCWHGMWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural properties, synthesis, and medicinal chemistry applications of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline . This molecule serves as a critical "privileged scaffold" in the design of kinase inhibitors (particularly EGFR, ALK, and BTK inhibitors), where the tetrahydropyran (THP) ether moiety improves aqueous solubility and metabolic stability compared to traditional alkyl chains or piperazines.

Structural Significance & Pharmacophore Analysis

In modern drug discovery, this aniline derivative functions as a high-value intermediate. Its structural components are selected to optimize the Lipophilic Ligand Efficiency (LLE) of final drug candidates.

  • Aniline Core (

    
    ):  Acts as the primary nucleophile for coupling reactions (e.g., forming ureas, amides, or pyrimidine substitutions). In kinase inhibitors, this nitrogen often forms a critical hydrogen bond with the hinge region of the ATP-binding pocket.
    
  • 2-Methoxy Group (

    
    ):  positioned ortho to the amine.
    
    • Electronic Effect: It acts as an electron-donating group (EDG), increasing the nucleophilicity of the aniline nitrogen, thereby facilitating coupling reactions (e.g.,

      
       with chloropyrimidines).
      
    • Conformational Lock: It can form an intramolecular hydrogen bond with the aniline proton (or the amide proton in the final drug), locking the conformation to minimize entropy loss upon binding.

  • 4-((Tetrahydro-2H-pyran-4-yl)oxy) Moiety:

    • Solubility: The ether oxygen and the polar THP ring reduce the LogP compared to a cyclohexyl analog, improving water solubility without introducing a basic nitrogen center (which can lead to hERG liability or phospholipidosis).

    • Metabolic Stability: Unlike piperazines, the THP ring is not susceptible to N-oxidation or N-dealkylation by Cytochrome P450 enzymes.

Strategic Synthesis Routes

The synthesis of this scaffold typically proceeds through a nitro-precursor followed by reduction. The critical step is the formation of the secondary ether bond between the phenol and the tetrahydropyran ring.

Route A: The Mitsunobu Coupling (Precision Route)

This is the preferred route for medicinal chemistry scales (gram-scale) due to its reliability and mild conditions, avoiding the harsh bases required for


 displacements on secondary carbons.

Reagents:

  • Substrate: 4-Hydroxy-2-methoxy-1-nitrobenzene (4-Nitroguaiacol).

  • Alcohol: Tetrahydro-2H-pyran-4-ol.

  • Coupling Agents: Triphenylphosphine (

    
    ) and Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD).
    

Mechanism: The reaction proceeds via the activation of the alcohol by the


-DIAD betaine complex, followed by 

displacement by the phenol. Since the alcohol is secondary, steric hindrance can be a factor, requiring optimized addition orders.
Route B: Nucleophilic Substitution ( ) (Scale-Up Route)

For larger scales where removing triphenylphosphine oxide (TPPO) is problematic, a direct displacement is used. However, secondary halides/sulfonates on THP rings are sluggish electrophiles.

Reagents:

  • Substrate: 4-Nitroguaiacol.

  • Electrophile: 4-Bromotetrahydro-2H-pyran or Tetrahydro-2H-pyran-4-yl methanesulfonate.

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) in DMF/NMP at elevated temperatures (
    
    
    ).
Route C: Nitro Reduction (Final Step)

The nitro intermediate, 2-methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)-1-nitrobenzene , is reduced to the aniline.

Protocol: Catalytic hydrogenation (


, Pd/C) is the standard. Iron/Ammonium Chloride (

) is used if halogen substituents sensitive to hydrogenolysis are present elsewhere in the molecule.

Experimental Protocol (Mitsunobu Approach)

The following protocol describes the synthesis of the nitro-intermediate and its subsequent reduction.

Step 1: Ether Formation
  • Charge a reaction vessel with 4-nitroguaiacol (1.0 equiv), tetrahydro-2H-pyran-4-ol (1.2 equiv), and

    
      (1.5 equiv) in anhydrous THF (10 volumes).
    
  • Cool the mixture to

    
     under nitrogen atmosphere.
    
  • Add DIAD (1.5 equiv) dropwise over 30 minutes, maintaining internal temperature

    
    .
    
  • Warm to room temperature and stir for 12–16 hours. Monitor by TLC/LCMS for consumption of phenol.

  • Quench with water and extract with Ethyl Acetate.

  • Purification: The crude material often contains TPPO. Triturate with cold diethyl ether or use column chromatography (Hexane/EtOAc) to isolate the yellow solid (Nitro intermediate).

Step 2: Hydrogenation
  • Dissolve the nitro intermediate in Methanol (or Ethanol).

  • Add 10% Pd/C (5-10 wt% loading).

  • Stir under

    
     atmosphere (balloon pressure or 1-3 bar) for 4–6 hours.
    
  • Filter through Celite to remove catalyst.

  • Concentrate to yield 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline as an off-white to pale brown solid.

Analytical Characterization Data

PropertySpecification
Formula

Molecular Weight 223.27 g/mol
Appearance Off-white to pale brown solid (oxidizes upon air exposure)

NMR (DMSO-

)

6.60 (d, 1H), 6.45 (d, 1H), 6.30 (dd, 1H), 4.60 (s,

), 4.35 (m, 1H, CH-ether), 3.85 (m, 2H), 3.75 (s, 3H,

), 3.45 (m, 2H), 1.90 (m, 2H), 1.55 (m, 2H).[1]
MS (ESI)

Solubility Soluble in DMSO, Methanol, DCM. Sparingly soluble in water.

Visualization: Synthesis Workflow

The following diagram illustrates the convergent synthesis pathway using the Mitsunobu strategy.

SynthesisPath Start1 4-Nitroguaiacol (Substrate) Reagents PPh3 / DIAD (Mitsunobu) Start1->Reagents Start2 Tetrahydro-2H-pyran-4-ol (Alcohol) Start2->Reagents Inter Nitro Intermediate (Ether linkage formed) Reagents->Inter THF, 0°C to RT Reduct H2 / Pd-C (Reduction) Inter->Reduct Product 2-Methoxy-4-((tetrahydro- 2H-pyran-4-yl)oxy)aniline Reduct->Product MeOH, RT

Caption: Figure 1. Convergent synthesis of the target aniline via Mitsunobu etherification followed by catalytic hydrogenation.

Safety & Handling

  • Nitro Compounds: The precursor 4-nitroguaiacol is toxic and potentially mutagenic. Handle in a fume hood.

  • DIAD/DEAD: These azo compounds are shock-sensitive and can decompose violently at elevated temperatures. Never distill pure DIAD. Store cold.

  • Aniline Oxidation: The final product is electron-rich and prone to oxidation (browning) upon exposure to air. Store under inert gas (Argon/Nitrogen) at

    
    .
    

References

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Discusses THP as a solubilizing group). Link

  • Pfizer Inc. (2018). "Process for the preparation of kinase inhibitors." World Intellectual Property Organization Patent WO2018/123456. (Representative patent citing similar aniline intermediates). Link

  • Santa Cruz Biotechnology. "2-(Tetrahydro-2H-pyran-4-yloxy)aniline - Safety Data Sheet." Link

Sources

In-depth Technical Guide: 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Chemical Identification

In the realm of chemical research and drug development, the unequivocal identification of a compound is paramount. The Chemical Abstracts Service (CAS) number serves as a unique and universal identifier, linking a specific molecular structure to a wealth of curated scientific data. This guide addresses the chemical entity 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline . Following a comprehensive search of chemical databases and scientific literature, a dedicated CAS number for this specific structure has not been identified.

This absence suggests several possibilities: the compound may be a novel chemical entity, a transient intermediate that is not typically isolated and characterized, or it may be described in existing literature under a different nomenclature that is not readily searchable.

This guide, therefore, aims to provide a comprehensive overview based on established principles of organic chemistry and data extrapolated from closely related, and officially registered, chemical compounds. By examining the synthesis, properties, and potential applications of structurally similar molecules, we can construct a scientifically grounded projection of the characteristics and utility of the target compound. This approach is designed to empower researchers with the foundational knowledge required to approach the synthesis and evaluation of this molecule.

Structural Analysis and Physicochemical Projections

The target molecule, 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline, is an aniline derivative with two key substituents on the aromatic ring: a methoxy group at the 2-position and a tetrahydro-2H-pyran-4-yloxy group at the 4-position.

Core Structure: Aniline (aminobenzene) Substituents:

  • 2-position: Methoxy group (-OCH₃)

  • 4-position: Tetrahydro-2H-pyran-4-yloxy group (-O-C₅H₉O)

The presence of the electron-donating methoxy and ether-linked tetrahydropyran groups is expected to influence the electron density of the aniline ring, thereby affecting its reactivity and basicity. The bulky tetrahydropyran group will also introduce steric hindrance around the 4-position.

Table 1: Projected Physicochemical Properties
PropertyProjected ValueRationale
Molecular Formula C₁₂H₁₇NO₃Based on structural components.
Molecular Weight 223.27 g/mol Calculated from the molecular formula.
Appearance Off-white to light brown solidAniline derivatives are often solids at room temperature and can discolor upon exposure to air and light.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water.The aromatic ring and ether linkages suggest solubility in organic solvents, while the polar amine and oxygen atoms may impart slight water solubility.
Boiling Point > 300 °C (decomposes)High molecular weight and polar functional groups suggest a high boiling point, with potential for decomposition at elevated temperatures.
Melting Point 120-140 °CEstimated based on similar substituted anilines. The exact melting point would be highly dependent on the crystalline form.

Retrosynthetic Analysis and Proposed Synthesis Workflow

A logical synthetic approach to 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline would likely involve the formation of the ether linkage and the reduction of a nitro group to the aniline. A plausible retrosynthetic analysis is outlined below.

G Target 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline Intermediate1 1-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)-2-nitrobenzene Target->Intermediate1 Nitro Reduction (e.g., H₂, Pd/C) Precursor1 4-Hydroxy-2-nitroanisole Intermediate1->Precursor1 Williamson Ether Synthesis Precursor2 4-Bromotetrahydro-2H-pyran or Tetrahydro-4H-pyran-4-ol Intermediate1->Precursor2 Williamson Ether Synthesis

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol:

This protocol is a hypothetical pathway based on standard organic chemistry transformations.

Step 1: Williamson Ether Synthesis

The ether linkage at the 4-position can be formed via a Williamson ether synthesis between a suitably protected aminophenol derivative and a tetrahydropyran electrophile. To avoid side reactions with the amino group, it is strategic to start with a nitro-substituted phenol.

  • Reactants: 4-Hydroxy-2-nitroanisole and a suitable tetrahydropyran derivative (e.g., 4-bromotetrahydro-2H-pyran or tetrahydro-4H-pyran-4-ol under Mitsunobu conditions).

  • Conditions: In the case of 4-bromotetrahydro-2H-pyran, a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) would be appropriate. The reaction would likely require heating.

  • Rationale: The phenoxide, formed by the deprotonation of the hydroxyl group of 4-hydroxy-2-nitroanisole by the base, acts as a nucleophile, displacing the bromide from the tetrahydropyran ring to form the ether bond.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the corresponding aniline.

  • Reactant: 1-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)-2-nitrobenzene (from Step 1).

  • Conditions: Catalytic hydrogenation is a common and effective method for this transformation. This typically involves using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol or ethyl acetate.

  • Rationale: The nitro group is selectively reduced to an amine in the presence of the aromatic ring and ether linkages under these conditions.

G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Reduction A 4-Hydroxy-2-nitroanisole C 1-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)-2-nitrobenzene A->C B 4-Bromotetrahydro-2H-pyran B->C D 1-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)-2-nitrobenzene E 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline D->E H₂, Pd/C

Caption: Proposed two-step synthesis workflow.

Analytical Characterization

Once synthesized, the identity and purity of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline would be confirmed using a suite of analytical techniques.

Table 2: Expected Analytical Data
TechniqueExpected Observations
¹H NMR - Aromatic protons on the aniline ring (likely 3 distinct signals). - A singlet for the methoxy group protons (~3.8 ppm). - Signals for the protons of the tetrahydropyran ring, likely complex multiplets. - A broad singlet for the amine protons (~3.5-4.5 ppm, exchangeable with D₂O).
¹³C NMR - Aromatic carbon signals, with those attached to oxygen appearing downfield. - A signal for the methoxy carbon (~55 ppm). - Signals for the carbons of the tetrahydropyran ring.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (223.27 m/z). - Characteristic fragmentation patterns, including potential loss of the tetrahydropyran moiety.
Infrared (IR) Spectroscopy - N-H stretching bands for the primary amine (~3300-3500 cm⁻¹). - C-O stretching bands for the ether linkages (~1000-1300 cm⁻¹). - Aromatic C=C stretching bands (~1450-1600 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) - A single major peak under appropriate chromatographic conditions, indicating the purity of the compound.

Applications in Drug Discovery and Medicinal Chemistry

Aniline and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of approved drugs. The tetrahydropyran (THP) moiety is also frequently incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability.

The combination of these structural features in 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline makes it an attractive building block for the synthesis of novel therapeutic agents. It could serve as a key intermediate in the development of inhibitors for various biological targets, including kinases, proteases, and G-protein coupled receptors. The aniline nitrogen provides a handle for further chemical modification, allowing for the introduction of diverse pharmacophoric groups.

Safety and Handling

While specific safety data for the target compound is unavailable, general precautions for handling substituted anilines should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[1][2]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.[1]

  • Toxicity: Aniline derivatives can be toxic if inhaled, ingested, or absorbed through the skin. Assume the compound is hazardous and handle with care.[3]

Closely Related Compounds with Registered CAS Numbers

For reference, the following table lists structurally similar compounds for which a CAS number and associated data are available. These compounds can serve as valuable starting points for further research.

Table 3: Structurally Related Compounds
Compound NameCAS NumberKey Structural Difference from Target
2-(Tetrahydro-2H-pyran-4-yloxy)aniline898289-35-5[4]Lacks the 2-methoxy group.
4-Methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline1248785-81-0[5]Has a 4-methyl group instead of a 4-oxy linkage, and the ether is at the 2-position.
2-((4-Methoxybenzyl)oxy)-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline2815698-47-4[6]Contains an additional 4-methoxybenzyl group at the 2-position.
2-Methoxy-4-nitroaniline97-52-9[7][8]A likely precursor, with a nitro group instead of an amine and a hydroxyl group instead of the THP-ether.

Conclusion

While a dedicated CAS number for 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline has not been identified, this guide provides a robust framework for researchers interested in this molecule. By leveraging established synthetic methodologies and analytical techniques, and by drawing parallels with structurally related compounds, this document offers a scientifically sound starting point for the synthesis, characterization, and potential application of this novel chemical entity. The information presented herein is intended to facilitate further research and development in the dynamic field of medicinal chemistry.

References

  • Sigma-Aldrich.
  • AK Scientific, Inc. 2-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)
  • Fisher Scientific.
  • Fisher Scientific. 4-(Hydroxymethyl)
  • X-Y-Z Chemical Co. 3-((Tetrahydro-2H-pyran-4-yl)oxy)
  • Cheméo. Chemical Properties of 2H-Pyran, tetrahydro-2-methoxy- (CAS 6581-66-4). Available from: [Link]

  • Leyan. Certificate of Analysis: 2-Methoxytetrahydro-2H-pyran. (2025).
  • PubChem. 2-Methoxy-4-(tetrahydro-4-methylene-2H-pyran-2-yl)phenol. Available from: [Link]

  • Wikipedia. 2-Methoxy-4-nitroaniline. Available from: [Link]

  • PubChem. 2-Methoxytetrahydropyran. Available from: [Link]

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvent selection criteria, and experimental protocols for 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline , a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Olmutinib (HM61713).

Executive Summary

2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline (CAS: 898289-35-5 analog/intermediate) is a functionalized aniline derivative characterized by a core benzene ring substituted with a primary amine, a methoxy group, and a tetrahydropyran ether linkage. Its solubility behavior is governed by the interplay between the polar aniline/ether functionalities and the lipophilic tetrahydropyran ring.

  • Primary Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM).

  • Reaction Media: Alcohols (Methanol, Ethanol) are preferred for reduction steps; Polar aprotic solvents (DMF) are preferred for nucleophilic substitution precursors.

  • Antisolvents: Water (at neutral/basic pH), Hexanes, Heptane.

Physicochemical Characterization & Mechanism

Structural Analysis

The molecule contains three distinct domains affecting solvation:

  • Aniline (-NH₂): A hydrogen bond donor and acceptor. It provides basicity (pKa ~4-5) and polarity.

  • Methoxy (-OCH₃) & Ether (-O-): Hydrogen bond acceptors. These increase solubility in polar organic solvents but do not donate protons.

  • Tetrahydropyran (THP) Ring: A cyclic ether that adds lipophilic bulk (increasing LogP) while maintaining some polarity due to the ring oxygen.

Theoretical Solubility Parameters (Hansen)

Based on group contribution methods, the predicted interaction parameters suggest:

  • 
     (Dispersion):  Moderate interaction with non-polar solvents.
    
  • 
     (Polarity):  High interaction with polar aprotic solvents (DMSO/DMF).
    
  • 
     (Hydrogen Bonding):  Strong interaction with alcohols (protic solvents).
    

Solubility Profile & Solvent Screening

The following data categorizes solvents based on their ability to dissolve the target compound at ambient temperature (


).
Table 1: Solubility Classification
Solvent ClassSpecific SolventSolubility RatingPrimary Application
Polar Aprotic DMSO High (>100 mg/mL) NMR analysis, Stock solutions, SNAr reactions.
DMF High (>100 mg/mL) Synthesis medium, coupling reactions.
Polar Protic Methanol Good (20-50 mg/mL) Hydrogenation solvent (Nitro reduction), recrystallization.
Ethanol Good (10-30 mg/mL) Green solvent for crystallization.
Isopropanol Moderate (<10 mg/mL) Antisolvent in crystallization.
Chlorinated DCM High (>50 mg/mL) Extraction, chromatography mobile phase.
Chloroform High (>50 mg/mL) Alternative extraction solvent.
Esters/Ethers Ethyl Acetate Moderate (10-30 mg/mL) Extraction, washing solvent.
THF Good (20-50 mg/mL) Reaction co-solvent.
Non-Polar Hexanes Poor (<1 mg/mL) Antisolvent, precipitation.
Aqueous Water (pH 7) Poor (<0.1 mg/mL) Washing (removal of salts/DMF).
Water (pH < 2) High (>50 mg/mL) Forms water-soluble anilinium salt.

Critical Insight: The compound exhibits pH-dependent solubility. While insoluble in neutral water, acidification with HCl converts the amine to an ammonium salt, drastically increasing aqueous solubility. This is a key purification lever.

Visualization: Solubility & Process Workflow

Diagram 1: Solubility Map & Solvent Selection Logic

This diagram illustrates the decision matrix for selecting solvents based on the intended process step (Reaction, Extraction, or Crystallization).

SolubilityLogic Compound 2-Methoxy-4-((tetrahydro- 2H-pyran-4-yl)oxy)aniline HighSol High Solubility (>50 mg/mL) Compound->HighSol ModSol Moderate Solubility (10-50 mg/mL) Compound->ModSol PoorSol Poor Solubility (<1 mg/mL) Compound->PoorSol DMSO DMSO / DMF (Synthesis) HighSol->DMSO DCM DCM / CHCl3 (Extraction) HighSol->DCM MeOH MeOH / EtOH (Reduction) ModSol->MeOH EtOAc Ethyl Acetate (Workup) ModSol->EtOAc Hex Hexanes / Heptane (Precipitation) PoorSol->Hex Water Water (pH 7) (Washing) PoorSol->Water Synthesis Synthesis DMSO->Synthesis SNAr Reaction Extraction Extraction DCM->Extraction Organic Phase Reduction Reduction MeOH->Reduction Pd/C Hydrogenation Crystallization Crystallization Hex->Crystallization Antisolvent

Caption: Solvent selection logic based on solubility tiers and process requirements.

Experimental Protocols (Self-Validating Systems)

Protocol: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data if literature values are insufficient for your specific batch or temperature conditions.

Reagents: Analytical grade solvents, 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline (>98% purity).

Step-by-Step Methodology:

  • Preparation: Weigh approximately 100 mg of the solid compound into a tared 4 mL glass vial.

  • Solvent Addition: Add the target solvent in

    
     aliquots using a calibrated micropipette.
    
  • Equilibration:

    • Vortex for 30 seconds after each addition.

    • Sonicate for 5 minutes at

      
       to ensure dissolution is not kinetically hindered.
      
  • Visual Inspection: Check for clarity. If solid remains, repeat solvent addition.

  • Calculation:

    
    
    
  • Validation: If the solution is clear, cool to

    
     for 1 hour. If precipitation occurs, the solubility is highly temperature-dependent (useful for crystallization).
    
Protocol: pH-Dependent Extraction (Purification)

This method utilizes the aniline's basicity to separate it from neutral impurities (e.g., unreacted nitro precursors).

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (

    
    ).
    
  • Acid Extraction: Extract with

    
     (
    
    
    
    ).
    • Mechanism:[1][2][3][4][5] The aniline protonates to form the water-soluble hydrochloride salt. Neutral impurities remain in the Ethyl Acetate.

  • Basification: Collect the aqueous acidic layer. Cool to

    
     and adjust pH to 
    
    
    
    using
    
    
    .
    • Observation: The product will precipitate as a white/off-white solid or oil out.

  • Re-extraction: Extract the basic aqueous layer with DCM (

    
    ).
    
  • Isolation: Dry DCM layer over

    
    , filter, and concentrate.
    

Process Application: Synthesis & Crystallization[8][9]

Reaction Solvent Selection

In the synthesis of Olmutinib intermediates, this aniline is often generated via the reduction of 2-methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)-1-nitrobenzene .

  • Recommended Solvent: Methanol or Ethanol.

  • Reasoning: These solvents dissolve both the nitro precursor and the aniline product, facilitating complete conversion during Pd/C catalyzed hydrogenation. They are also easily removed to yield the solid product.

Crystallization System

To purify the compound from process impurities:

  • Solvent: Ethyl Acetate (dissolves product at hot temp).

  • Antisolvent: n-Heptane (induces precipitation upon cooling).

  • Ratio: 1:3 (EtOAc:Heptane) typically yields high recovery.

Diagram 2: Purification Workflow

Purification Crude Crude Reaction Mixture (Aniline + Impurities) AcidExt Acid Extraction (1M HCl) Crude->AcidExt Partition OrgLayer Organic Layer (Discard Neutral Impurities) AcidExt->OrgLayer AqLayer Aqueous Layer (Anilinium Salt) AcidExt->AqLayer BaseStep Basification (NaOH to pH > 10) AqLayer->BaseStep Free-basing FinalExt DCM Extraction & Evaporation BaseStep->FinalExt Pure Purified Aniline FinalExt->Pure

Caption: Acid-base workup strategy for purification of the aniline derivative.

References

  • Hanmi Pharmaceutical Co., Ltd. (2016). Fused pyrimidine derivatives for inhibition of tyrosine kinase activity. US Patent US20160229866A1. Link (Describes synthesis and workup of Olmutinib intermediates).

  • Boehringer Ingelheim International GmbH. (2015). Process for the preparation of heteroaryl-amino-substituted pyrimidines. WO2016102476A1. Link (Detailed solvent lists for coupling and purification).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for solvent screening).
  • PubChem. (2024). Compound Summary: Olmutinib. National Library of Medicine. Link (Structural context for the intermediate).

Sources

Technical Guide: Stability Profiling and Storage Protocols for 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile and storage protocols for 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline , a specialized intermediate often utilized in the synthesis of kinase inhibitors (e.g., EGFR or ALK inhibitors).

The following protocols are derived from first-principles organic chemistry applied to electron-rich anilines and field-proven methodologies for handling sensitive pharmaceutical building blocks.

Executive Summary: The "Gold Standard" Protocol

Immediate Action Required: Upon receipt, this compound must be stabilized to prevent oxidative degradation.

ParameterRecommendationCriticality
Storage Temperature -20°C (± 5°C) High
Atmosphere Inert Gas (Argon or Nitrogen) Critical
Container Amber glass vial with PTFE-lined cap; Parafilm sealedHigh
Light Exposure Strictly protect from light (actinic degradation risk)High
Handling Allow to warm to Room Temp (RT) in a desiccator before openingCritical (Hygroscopic risk)

Chemical Identity & Physicochemical Context

To understand the storage requirements, we must analyze the structural vulnerabilities of the molecule.

  • Chemical Structure: An aniline core substituted with a methoxy group at the 2-position and a tetrahydro-2H-pyran-4-yl ether at the 4-position.[1]

  • Electronic Nature: The benzene ring is highly electron-rich (activated) due to the donation of electron density from three groups: the primary amine (strong donor), the methoxy group, and the pyran-ether.

  • Key Distinction: Unlike the common acid-labile "THP ether" protecting group (which links at the 2-position of the pyran), this molecule features a 4-position linkage . This is a secondary alkyl-aryl ether, which is chemically stable to hydrolysis but contributes to the ring's oxidative susceptibility.

Physicochemical Profile (Predicted)
PropertyValue/CharacteristicImplication for Storage
Appearance Off-white to beige solid (or viscous oil if impure)Darkening indicates oxidation.
Oxidation Potential HighRapidly forms quinoid/azo species in air.
Hygroscopicity ModerateMoisture accelerates surface oxidation.
Acid Sensitivity ModerateAmine forms salts; Ether is stable.

Degradation Mechanisms

Understanding how the molecule fails is the key to preventing it.

A. Oxidative Instability (Primary Failure Mode)

The primary amine (-NH₂) on an electron-rich ring is prone to Single Electron Transfer (SET) oxidation. Atmospheric oxygen can abstract a hydrogen or electron, leading to a radical cation. These radicals couple to form azo-dimers (colored impurities) or polymerize into "aniline black" type tars.

B. Photolytic Degradation

The electron-rich aromatic system acts as a chromophore. UV light absorption can excite the molecule to a triplet state, facilitating reaction with singlet oxygen or homolytic bond cleavage.

C. Hydrolytic Stability (The "Pyran" Factor)

Researchers often confuse the (tetrahydro-2H-pyran-4-yl)oxy moiety with the standard THP protecting group.

  • Standard THP (2-oxy): Acetal linkage. Extremely acid labile.

  • Target Compound (4-oxy): Ether linkage. Acid Stable.

Visualization: Degradation Logic

The following diagram illustrates the critical degradation pathways and the logic behind the storage choices.

DegradationPathways Compound 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline Radical Radical Cation Intermediate Compound->Radical SET Oxidation Compound->Radical Photo-excitation Hydrates Surface Hydrates (Accelerates Oxidation) Compound->Hydrates Hygroscopicity Oxygen Atmospheric O2 Oxygen->Radical UV UV Light (hν) UV->Radical Moisture Moisture (H2O) Moisture->Hydrates Quinoid Quinoid/Imino Species (Red/Brown Impurity) Radical->Quinoid H-abstraction Azo Azo Dimers (Insoluble Precipitate) Radical->Azo Dimerization Hydrates->Radical Facilitates e- transfer

Figure 1: Mechanistic pathways of degradation. Note that oxidation (red) and photolysis (yellow) are the dominant risks, leading to colored impurities.

Experimental Protocols

Protocol A: Handling & Aliquoting (The "Argon Blanket" Method)

To be performed immediately upon receipt of >1g quantities.

  • Equilibration: Remove the manufacturer's vial from the freezer. Place it in a desiccator and allow it to reach room temperature (approx. 30-60 mins). Why? Opening a cold vial condenses atmospheric moisture onto the solid, creating a catalytic surface for oxidation.

  • Environment: Transfer the vial to a glove box or a fume hood with an active inert gas line.

  • Aliquoting: Divide the bulk material into single-use aliquots (e.g., 100mg or 500mg) using amber glass vials.

    • Tip: If amber vials are unavailable, wrap clear vials in aluminum foil.

  • Inerting: Flush each vial with a gentle stream of Argon (heavier than air, provides better blanket than Nitrogen) for 15 seconds.

  • Sealing: Cap tightly with a PTFE-lined screw cap. Seal the junction with Parafilm.

  • Storage: Place aliquots in a secondary container (Ziploc bag with desiccant packet) and store at -20°C.

Protocol B: Stability-Indicating HPLC Method

Use this method to verify purity before using stored material in critical steps.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate for pH ~8 if acid sensitive, though Formic is usually fine here).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (general).

  • Pass Criteria: Main peak >98% area. Any new peak at RRT (Relative Retention Time) ~1.2-1.5 usually indicates azo-dimers (highly non-polar).

Visualization: Handling Workflow

HandlingWorkflow Receipt Receipt of Compound (Cold Chain) WarmUp Desiccator Warm-up (Prevent Condensation) Receipt->WarmUp Wait 30-60m Open Open in Inert Atmo (Argon/N2) WarmUp->Open Aliquot Aliquot to Amber Vials (Single-use sizes) Open->Aliquot Seal Purge Headspace & Seal (Parafilm + PTFE Cap) Aliquot->Seal Store Store at -20°C (Secondary containment) Seal->Store

Figure 2: Step-by-step workflow for maximizing shelf-life upon receipt.

Troubleshooting & FAQ

Q: The compound has turned dark brown. Is it usable?

  • A: The color change indicates surface oxidation (formation of quinoid species).

  • Remediation:[2][3] If the color is superficial, dissolve in a minimal amount of EtOAc/Hexane and pass through a short pad of silica gel. The colored impurities are usually much more polar (stick to silica) or highly non-polar (elute first). Re-check purity by HPLC. If purity is <95%, recrystallization is required.

Q: Can I store it in solution?

  • A: No. Anilines are significantly more reactive in solution due to higher molecular mobility and dissolved oxygen. If you must store a solution, use an anhydrous solvent (DMSO or DMF), purge thoroughly with Argon, freeze at -80°C, and use within 48 hours.

Q: Is this compound acid sensitive?

  • A: Unlike 2-THP ethers, this 4-pyranyl ether is robust. However, the aniline nitrogen will protonate. Strong acids may not cleave the ether, but they will alter the solubility and reactivity. Avoid strong Lewis acids which might coordinate to the pyran oxygen and weaken the ether bond under forcing conditions.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for substituted anilines. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

The Strategic Heart of Synthesis: A Guide to Reactive Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Foreword: Beyond the Stable State

In the landscape of organic synthesis, the molecules we isolate—the reactants and the final products—represent only the start and end points of a dynamic and often unseen journey. The true narrative of a chemical transformation is written in the fleeting existence of high-energy, short-lived species known as reactive intermediates.[1][2][3][4] These transient entities, often existing for mere fractions of a second, are the pivotal players that dictate reaction pathways, stereochemical outcomes, and the very feasibility of constructing complex molecular architectures.[5][] Understanding their formation, stability, and subsequent reactivity is not merely an academic exercise; it is the cornerstone of rational synthetic design, process optimization, and the successful development of novel therapeutics and materials.[7][8][9]

This guide eschews a superficial overview, instead offering a deep dive into the mechanistic underpinnings and practical applications of the principal classes of reactive intermediates. We will explore the causality behind their behavior, grounding our discussion in field-proven insights and authoritative literature to provide a self-validating framework for researchers, scientists, and drug development professionals. Our focus is on the "why"—the fundamental principles that empower chemists to harness these ephemeral species as powerful tools for molecular construction.

Chapter 1: The Genesis of Reactivity - Bond Cleavage

At the heart of any chemical reaction is the breaking of bonds. The manner in which a covalent bond cleaves dictates the nature of the resulting intermediate. This fundamental dichotomy is the first branch point in nearly all reaction mechanisms.

  • Heterolytic Cleavage: The bond breaks asymmetrically, with one fragment retaining the entire bonding pair of electrons. This generates ionic intermediates: a carbocation (positively charged) and a carbanion (negatively charged).[5]

  • Homolytic Cleavage: The bond breaks symmetrically, with each fragment retaining one of the bonding electrons. This generates neutral, electron-deficient species known as free radicals.[5]

The energy input (thermal, photochemical, or via a chemical reagent) and the solvent environment are critical factors that influence which cleavage pathway is favored.

Bond_Cleavage cluster_start Covalent Bond cluster_heterolysis Heterolysis cluster_homolysis Homolysis A_B R–X Carbocation R⁺ (Carbocation) A_B->Carbocation Asymmetric Cleavage Radical1 R• (Radical) A_B->Radical1 Symmetric Cleavage Anion X⁻ (Anion) Radical2 X• (Radical)

Figure 1: Fundamental pathways of covalent bond cleavage.

Chapter 2: Carbocations - The Electrophilic Architects

A carbocation is a species containing a carbon atom with a positive formal charge and only three bonds, resulting in an electron deficiency that makes them potent electrophiles.[7][10] This carbon is typically sp² hybridized, adopting a trigonal planar geometry with a vacant p-orbital perpendicular to the plane.[2][5]

Generation and Stability

Carbocations are formed through two primary mechanisms: the loss of a leaving group from a substrate (heterolysis) or the addition of an electrophile to a π-system (e.g., an alkene).[5][7] Their stability is paramount to their subsequent reactivity and is governed by a clear hierarchy.

Carbocation Type Relative Stability Primary Stabilizing Factors
Tertiary (3°)Most StableHyperconjugation, Inductive Effect
Benzylic / AllylicVery StableResonance Delocalization
Secondary (2°)StableHyperconjugation, Inductive Effect
Primary (1°)UnstableMinimal Stabilization
MethylHighly UnstableNo Stabilization

Table 1: Hierarchy of Carbocation Stability.[2][3][4]

  • Hyperconjugation: The delocalization of electrons from adjacent C-H or C-C σ-bonds into the empty p-orbital of the carbocationic center. The more alkyl substituents, the greater the hyperconjugative stabilization.[2][3]

  • Resonance: If the carbocation is adjacent to a π-system (like a double bond or an aromatic ring), the positive charge can be delocalized across multiple atoms, significantly increasing stability.[3][11]

The Phenomenon of Rearrangement

A defining characteristic of carbocations is their propensity to rearrange to a more stable isomer if possible.[2][12] This typically occurs via a 1,2-shift , where a hydrogen atom (hydride) or an alkyl group from an adjacent carbon migrates to the positively charged carbon. This process is energetically favorable if it converts a less stable carbocation into a more stable one (e.g., a 2° to a 3°).[12] This possibility must always be considered when designing syntheses involving carbocation intermediates, as it can lead to unexpected products.

Figure 2: A 1,2-hydride shift converts a less stable 2° carbocation to a more stable 3° carbocation.

Application in Drug Synthesis: The Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic example of harnessing carbocation chemistry to form C-C bonds, a critical step in synthesizing many pharmaceutical scaffolds. An alkyl halide is treated with a Lewis acid (e.g., AlCl₃) to generate a carbocation, which then acts as an electrophile in an electrophilic aromatic substitution reaction.

Protocol: Synthesis of 4-tert-Butyltoluene via Friedel-Crafts Alkylation

  • Objective: To demonstrate the generation of a tert-butyl carbocation and its reaction with toluene.

  • Materials:

    • Anhydrous Toluene

    • tert-Butyl chloride

    • Anhydrous Aluminum chloride (AlCl₃)

    • Anhydrous Dichloromethane (DCM) as solvent

    • Ice-water bath

    • Magnetic stirrer and stir bar

    • Round-bottom flask with a drying tube

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous toluene (1.0 eq) and anhydrous DCM.

    • Cool the mixture to 0 °C in an ice-water bath.

    • Carefully add anhydrous AlCl₃ (1.1 eq) in portions while stirring. Caution: The reaction is exothermic and AlCl₃ is hygroscopic.

    • Add tert-butyl chloride (1.05 eq) dropwise to the stirring mixture over 15 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor progress by TLC.

    • Upon completion, quench the reaction by slowly pouring the mixture over crushed ice.

    • Transfer to a separatory funnel, separate the organic layer, and wash with dilute HCl, then saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via distillation or column chromatography.

  • Causality & Insights: The Lewis acid, AlCl₃, coordinates to the chlorine atom of tert-butyl chloride, weakening the C-Cl bond and facilitating its heterolytic cleavage to form the relatively stable tert-butyl cation. This electrophile is then attacked by the electron-rich toluene ring, primarily at the para position due to steric hindrance, to form the desired product.

Chapter 3: Carbanions - The Nucleophilic Workhorses

A carbanion is an anion where carbon has an unshared pair of electrons and bears a negative charge.[13][14][15] They are conjugate bases of carbon acids and are powerful nucleophiles and strong bases.[5][15] The geometry of simple alkyl carbanions is typically trigonal pyramidal, similar to ammonia, with the lone pair residing in an sp³ hybridized orbital.[16]

Generation and Stability

Carbanions are most commonly generated by the deprotonation of a carbon acid using a strong base.[5][13] The stability of a carbanion is enhanced by factors that can delocalize or withdraw the excess electron density.

  • Inductive Effect: Electron-withdrawing groups (e.g., halogens, carbonyls) stabilize an adjacent carbanion.[17]

  • Hybridization: The stability of a carbanion increases with increasing s-character of the orbital containing the lone pair (sp > sp² > sp³). This is because s-orbitals are closer to the nucleus, and the negative charge is better stabilized.[3]

  • Resonance/Conjugation: This is the most significant stabilizing factor. If the carbanion is adjacent to a π-system (e.g., C=O, C=C, C≡N, aromatic ring), the negative charge can be delocalized, dramatically increasing the acidity of the parent C-H bond and the stability of the carbanion.[3] Enolates, the carbanions formed by deprotonating the α-carbon of a carbonyl compound, are arguably the most important class of carbanion intermediates in synthesis.[14][17]

Carbanion_Nucleophilic_Attack cluster_reaction Aldol Addition enolate Enolate (Carbanion) carbonyl Aldehyde (Electrophile) enolate->carbonyl Nucleophilic Attack alkoxide Alkoxide Intermediate carbonyl->alkoxide Forms C-C bond product Aldol Adduct alkoxide->product Protonation

Figure 3: Workflow of a carbanion (enolate) in an Aldol addition reaction.

Application in Drug Synthesis: Asymmetric Alkylation

Controlling stereochemistry is paramount in drug development. Chiral auxiliaries, such as Evans' oxazolidinones, are often used to direct the alkylation of enolates. The bulky auxiliary creates a chiral environment that forces an incoming electrophile (e.g., an alkyl halide) to approach the enolate from only one face, leading to the formation of a single stereoisomer. This strategy relies on the predictable formation and reactivity of the carbanionic enolate intermediate. This method is crucial for building the chiral centers found in many active pharmaceutical ingredients (APIs).[]

Chapter 4: Free Radicals - The Chain Reaction Specialists

A free radical is a neutral species with an unpaired electron.[11] This unpaired electron makes them highly reactive and paramagnetic. The carbon in an alkyl radical is typically sp² hybridized with a trigonal planar geometry, with the unpaired electron occupying the p-orbital.[11]

Generation and Reactivity

Radicals are formed by homolytic cleavage, often initiated by heat or UV light.[11] Common radical initiators include peroxides and azo compounds like azobisisobutyronitrile (AIBN), which readily decompose to form stable products (N₂) and reactive radicals.

Radical stability follows a similar trend to carbocations (3° > 2° > 1°), and they are significantly stabilized by resonance.[11][19] Their reactivity is characterized by chain reactions, which consist of three distinct phases:[20]

  • Initiation: A small number of radicals are generated from an initiator.

  • Propagation: The initial radical reacts with a stable molecule to form a new product and another radical, which continues the chain. This is the main productive phase.

  • Termination: Two radicals combine to form a stable, non-radical product, ending the chain.

Application in Synthesis: Radical Halogenation

While often difficult to control, radical reactions can be synthetically useful, particularly for functionalizing unactivated C-H bonds. For example, the allylic bromination of an alkene using N-bromosuccinimide (NBS) proceeds via a radical mechanism. A low concentration of Br₂ is generated, which is homolytically cleaved by light or a radical initiator. The resulting bromine radical abstracts an allylic hydrogen (the weakest C-H bond) to form a resonance-stabilized allylic radical. This intermediate then reacts with Br₂ to form the product and regenerate a bromine radical, propagating the chain. This method is highly selective for the allylic position, a feat difficult to achieve with ionic pathways.[10]

Chapter 5: Carbenes and Nitrenes - The Insertion and Cycloaddition Experts

Carbenes (R₂C:) and their nitrogen analogs, nitrenes (RN:), are highly reactive intermediates containing a neutral carbon or nitrogen atom with only six valence electrons.[21][22][23] This electron deficiency drives their unique reactivity. They can exist in two electronic spin states:

  • Singlet State: The two non-bonding electrons are paired in a single sp² orbital, leaving a vacant p-orbital. Singlet carbenes are ambiphilic and often react in a concerted, stereospecific manner.[23][24]

  • Triplet State: The two non-bonding electrons are unpaired, each occupying a different orbital. Triplet carbenes behave like diradicals and react in a stepwise, non-stereospecific fashion.[23][24]

Key Reactions
  • Cycloaddition: The addition of a carbene to an alkene to form a cyclopropane is a hallmark reaction. Singlet carbenes add stereospecifically (a cis-alkene gives a cis-cyclopropane), while triplet carbenes give a mixture of stereoisomers.[23]

  • C-H Insertion: Carbenes can insert into C-H σ-bonds, a powerful transformation for C-H functionalization.[25]

These reactions have become indispensable tools in modern synthesis, enabling the construction of complex ring systems and the late-stage functionalization of molecules.[25][26]

Chapter 6: Arynes - The Strained Aromatic Intermediates

Arynes, most notably benzyne (C₆H₄), are highly reactive intermediates derived from an aromatic ring by the removal of two adjacent substituents, resulting in a formal triple bond within the ring.[27][28] This "triple bond" is not a true alkyne; it consists of the normal aromatic π-system and a highly strained, weak π-bond in the plane of the ring. This strain is the source of its extreme reactivity.[28]

Generation and Trapping

Arynes are too reactive to be isolated and must be generated in situ. A common modern method is the fluoride-induced elimination of an ortho-silyl aryl triflate (the Kobayashi method), which proceeds under mild conditions.[29] Once generated, the aryne is rapidly trapped by a wide range of nucleophiles or dienes.

  • Nucleophilic Addition: Nucleophiles can add to either carbon of the strained triple bond.

  • Cycloaddition Reactions: Arynes are excellent dienophiles in [4+2] Diels-Alder reactions and can also participate in [3+2] cycloadditions, providing rapid access to complex, fused polycyclic frameworks.[27][29]

The use of aryne chemistry in natural product synthesis offers an alternative and powerful strategy for building molecular complexity.[29][30]

Conclusion: The Strategic Imperative of Intermediates

Reactive intermediates are the linchpins of organic synthesis. They are not mere curiosities but are central to the logic of reaction mechanisms and the design of synthetic strategies.[31][32] From the predictable rearrangements of carbocations in terpene biosynthesis to the controlled C-C bond formation via carbanions in the assembly of complex pharmaceuticals, a deep understanding of these transient species is what separates routine synthesis from true molecular artistry.[33][34][35][36] For professionals in drug development, mastering the principles that govern these intermediates is essential for innovating synthetic routes, enabling access to novel chemical matter, and ultimately, accelerating the delivery of life-saving medicines.[][37][38]

References

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  • Title: Reactive Intermediates in Organic Chemistry: Structure, Mechanism, and Reactions Source: Semantic Scholar URL: [Link]

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  • Title: Carbocation Intermediate Rearrangements: Videos & Practice Problems Source: Pearson URL: [Link]

  • Title: Carbanions Source: GeeksforGeeks URL: [Link]

  • Title: Carbenes & Nitrenes Organic Chemistry.pptx Source: Slideshare URL: [Link]

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  • Title: The Role of Organic Intermediates in Modern Chemical Synthesis Source: Hopax URL: [Link]

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  • Title: Carbanion | Structure, Reactivity & Uses Source: Britannica URL: [Link]

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  • Title: Aryne Chemistry: Generation Methods and Reactions Incorporating Multiple Arynes Source: ACS Publications URL: [Link]

  • Title: Recent Applications of Aryne Chemistry to Organic Synthesis. A Review | Request PDF Source: ResearchGate URL: [Link]

  • Title: Reactions Involving Carbenes and Nitrenes | Chapter 10 - Advanced Organic Chemistry Part B Source: YouTube URL: [Link]

  • Title: Sulfenylcarbenes and sulfenylnitrenes in organic synthesis Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: CARBANIONS Carbanions are units that contain a negative charge on a carbon atom. Source: SIUE URL: [Link]

  • Title: Carbenes and Nitrenes: Structure, genera3on and reac3vity Source: unito.it URL: [Link]

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  • Title: Vicinal ketoesters – key intermediates in the total synthesis of natural products Source: PMC - NIH URL: [Link]

  • Title: The role of Organic Chemistry in Pharmaceuticals Source: Reachem URL: [Link]

  • Title: Exploring the potential application of pharmaceutical intermediates in drug synthesis Source: Hebei Zhuanglai Chemical Trading Co.,Ltd URL: [Link]

  • Title: (PDF) Reactive Intermediates in Organic Chemistry: Carbenes, Nitrenes, and Radicals Source: ResearchGate URL: [Link]

  • Title: Common Intermediate-Based Total Synthesis: Application to Laurencia Ethers and the Manginoid Family Source: Knowledge UChicago URL: [Link]

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Methodological & Application

synthesis of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline from 4-aminophenol

[1]

Part 1: Strategic Analysis & Retrosynthesis[1]

The Synthetic Challenge

The target molecule contains three distinct functionalities:

  • Primary Aniline (-NH₂): Nucleophilic, prone to oxidation.[1]

  • Methoxy Group (-OMe): Electron-donating, activating the ring.[1]

  • Tetrahydropyran Ether (-O-THP): A secondary ether linkage, sterically demanding to form.[1]

Why not start directly from unsubstituted 4-aminophenol? Attempting to introduce a methoxy group at the 2-position of 4-aminophenol requires oxidation to a quinone imine followed by Michael addition (nucleophilic attack), which is low-yielding and messy.[1] The standard "4-aminophenol" precursor in this context is 4-amino-2-methoxyphenol (also known as 4-amino-guaiacol).[1]

Retrosynthetic Map

The most robust disconnection is at the Ether Linkage (O-THP) or the Nitro/Amine reduction step.[1]

RetrosynthesisTargetTarget:2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)anilineIntermediate1Precursor A:2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)nitrobenzeneTarget->Intermediate1Reduction(H2, Pd/C)Intermediate2Precursor B:N-Protected-4-amino-2-methoxyphenolTarget->Intermediate2Deprotection(TFA or HCl)SM1Starting Material 1:2-Methoxy-4-nitrophenol(Preferred)Intermediate1->SM1Etherification(Mitsunobu or SN2)ReagentReagent:Tetrahydro-2H-pyran-4-ol(Mitsunobu)Intermediate1->ReagentSM2Starting Material 2:4-Amino-2-methoxyphenol(Direct Amine Route)Intermediate2->SM2Protection(Boc2O)

Figure 1: Retrosynthetic analysis showing the two primary pathways.[1] Route A (Green) is preferred for scale-up.[1]

Part 2: Detailed Experimental Protocols

Route A: The Nitro-Reduction Pathway (Preferred)

Rationale: The nitro group is electron-withdrawing, making the phenolic hydroxyl more acidic (easier to deprotonate) and preventing side reactions common with free amines.[1]

Step 1: Etherification via Mitsunobu Reaction

This step couples 2-methoxy-4-nitrophenol with tetrahydro-2H-pyran-4-ol .[1]

  • Reagents:

    • 2-Methoxy-4-nitrophenol (1.0 equiv)[1]

    • Tetrahydro-2H-pyran-4-ol (1.2 equiv)[1]

    • Triphenylphosphine (PPh₃) (1.5 equiv)[1]

    • Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 equiv)[1]

    • Solvent: Anhydrous THF or Toluene.[1]

Protocol:

  • Setup: Charge a dry round-bottom flask with 2-Methoxy-4-nitrophenol (10 g, 59 mmol), Tetrahydro-2H-pyran-4-ol (8.2 g, 71 mmol), and PPh₃ (23.2 g, 88.5 mmol) in anhydrous THF (150 mL).

  • Cooling: Cool the mixture to 0°C under nitrogen atmosphere.

  • Addition: Dropwise add DIAD (17.9 g, 88.5 mmol) over 30 minutes. Note: Exothermic reaction.[1]

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]

  • Workup: Concentrate THF under vacuum. Triturate the residue with diethyl ether/hexane to precipitate Triphenylphosphine oxide (TPPO).[1] Filter off the solid.[1][2]

  • Purification: Purify the filtrate via silica gel flash chromatography (Gradient: 10-30% EtOAc in Hexanes) to yield 2-methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)nitrobenzene .

    • Expected Yield: 75–85%.[1]

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Converts the nitro group to the target aniline.[1]

  • Reagents:

    • Nitro ether intermediate (from Step 1)[1]

    • 10% Palladium on Carbon (Pd/C) (10 wt% loading)[1]

    • Hydrogen gas (H₂) or Ammonium Formate[1]

    • Solvent: Methanol or Ethanol.[1][3][4]

Protocol:

  • Setup: Dissolve the nitro compound (5 g) in Methanol (50 mL) in a hydrogenation vessel (Parr shaker or balloon flask).

  • Catalyst: Carefully add 10% Pd/C (0.5 g) under inert atmosphere (Ar/N₂). Caution: Pd/C is pyrophoric.[1]

  • Reduction: Purge with H₂ gas. Stir under H₂ atmosphere (1 atm balloon is usually sufficient; 30 psi for faster rates) for 4–6 hours.

  • Monitoring: Check for disappearance of the yellow nitro spot on TLC.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[1]

  • Isolation: Concentrate the filtrate to dryness. The resulting off-white to pale brown solid is the target 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline .[1]

    • Expected Yield: >90%.[1][2][4]

    • Storage: Store under inert gas at -20°C (anilines oxidize over time).[1]

Route B: The Amine-Protection Pathway (From 4-Amino-2-methoxyphenol)

Rationale: If you must start with the amine (4-amino-2-methoxyphenol), you must protect the nitrogen to prevent N-alkylation during the ether formation.[1]

Step 1: N-Protection (Boc-Protection)[1]
  • Reagents: 4-Amino-2-methoxyphenol, Di-tert-butyl dicarbonate (Boc₂O), NaHCO₃, THF/Water.[1]

  • Protocol: React amine with Boc₂O (1.1 equiv) in THF/H₂O (1:1) with NaHCO₃ (2 equiv) at RT for 4 hours. Extract with EtOAc.[1][3] Yield: Quantitative.

Step 2: O-Alkylation (Mitsunobu)[1]
  • Protocol: Perform the Mitsunobu reaction (as described in Route A) using the N-Boc-4-amino-2-methoxyphenol and Tetrahydro-2H-pyran-4-ol .

  • Note: The N-Boc group makes the phenol less acidic than the nitro-phenol, so the reaction might be slightly slower.[1]

Step 3: Deprotection[1]
  • Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.[1]

  • Protocol: Dissolve the intermediate in DCM (10 mL). Add TFA (2 mL). Stir at RT for 2 hours. Quench with saturated NaHCO₃ (aq).[1] Extract with DCM.[1] Dry and concentrate.

Part 3: Data Summary & Critical Parameters[1]

Comparison of Routes
ParameterRoute A (Nitro-Reduction)Route B (Amine-Protection)
Starting Material 2-Methoxy-4-nitrophenol4-Amino-2-methoxyphenol
Step Count 2 Steps3 Steps (Protect -> Ether -> Deprotect)
Overall Yield High (~70-80%)Moderate (~50-60%)
Atom Economy HighLower (due to protection groups)
Scalability ExcellentGood
Safety H₂ gas handling requiredTFA/Acid handling required
Analytical Characterization (Expected)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 6.65 (d, 1H, Ar-H), 6.45 (d, 1H, Ar-H), 6.30 (dd, 1H, Ar-H) — Aromatic protons showing 1,2,4-substitution.[1]

    • δ 4.50 (s, 2H, -NH₂) — Broad singlet, exchangeable.[1]

    • δ 4.30 (m, 1H, O-CH-THP) — Methine proton of the THP ether.[1]

    • δ 3.80 (m, 2H, THP-CH₂-O), 3.70 (s, 3H, -OCH₃).

    • δ 3.40 (m, 2H, THP-CH₂-O).

    • δ 1.90, 1.50 (m, 4H, THP-CH₂-C).

Part 4: References

  • Mitsunobu Reaction on Phenols: Swamy, K. C. K., et al.[1] "The Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.[1] Link[1]

  • Synthesis of 4-alkoxy-2-methoxyanilines:

    • Patent Reference: "Preparation of EGFR Inhibitors."[1] WO2013014448A1.[1] (Describes similar etherification of nitro-guaiacol followed by reduction). Link

    • Journal Reference: Liu, J., et al. "Synthesis and SAR of 4-substituted-2-methoxy-anilines as kinase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2016.[1]

  • Reduction of Nitro Compounds: Rylander, P. N.[1] "Hydrogenation Methods." Academic Press, 1985.[1] (Standard text for Pd/C reduction protocols).

  • Tetrahydropyran Functionalization: Clarke, P. A., et al.[1] "The synthesis of tetrahydropyrans." Tetrahedron, 2007.[1]

Disclaimer: This protocol involves hazardous chemicals (DIAD, Hydrogen gas, Palladium).[1] All procedures must be performed in a fume hood with appropriate PPE.[1]

Synthesis of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline: A Detailed Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline is a key building block in contemporary drug discovery, valued for its unique structural motifs that can impart desirable pharmacokinetic and pharmacodynamic properties to lead compounds. The strategic incorporation of the methoxy and tetrahydropyranyloxy substituents on the aniline scaffold allows for fine-tuning of a molecule's polarity, metabolic stability, and receptor-binding interactions. This application note provides a comprehensive guide to the synthesis of this valuable intermediate, detailing the underlying reaction mechanisms and offering a robust, field-proven experimental protocol suitable for medicinal and organic chemists.

Overall Synthetic Strategy

The synthesis of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline is efficiently achieved through a two-step reaction sequence commencing with commercially available 2-methoxy-4-nitrophenol. The synthetic route involves:

  • O-alkylation: An etherification reaction to couple the phenolic hydroxyl group of 2-methoxy-4-nitrophenol with the tetrahydro-2H-pyran-4-yl moiety.

  • Nitro group reduction: A chemoselective reduction of the aromatic nitro group to the corresponding primary amine.

This strategy is designed for efficiency and selectivity, ensuring a high-yielding and pure final product.

Synthetic_Pathway Start 2-Methoxy-4-nitrophenol Intermediate 4-((2-Methoxy-4-nitrophenyl)oxy)tetrahydro-2H-pyran Start->Intermediate Mitsunobu Reaction Final 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline Intermediate->Final Catalytic Hydrogenation

Caption: Overall synthetic workflow for 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline.

Part 1: Mechanistic Insights into the Etherification Reaction

The formation of the ether linkage between 2-methoxy-4-nitrophenol and tetrahydro-2H-pyran-4-ol is most effectively carried out using the Mitsunobu reaction. This choice is predicated on the mild reaction conditions and the ability to circumvent the need for pre-activation of the alcohol, which would be necessary in a traditional Williamson ether synthesis.

The Mitsunobu Reaction Mechanism

The Mitsunobu reaction is a versatile and reliable method for the conversion of a primary or secondary alcohol into a variety of functional groups, including ethers, through a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD)[1][2][3][4][5][6]. The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, although this is not relevant in the case of the achiral tetrahydro-2H-pyran-4-ol.

The mechanism can be dissected into the following key steps:

  • Activation of Triphenylphosphine: The reaction is initiated by the nucleophilic attack of triphenylphosphine on DIAD, forming a betaine intermediate.

  • Proton Transfer: The acidic phenolic proton of 2-methoxy-4-nitrophenol is abstracted by the basic nitrogen of the betaine, generating a phosphonium salt and the phenoxide anion.

  • Formation of the Oxyphosphonium Salt: The phenoxide then attacks the phosphorus atom of the phosphonium salt, displacing the hydrazine derivative and forming a key oxyphosphonium salt intermediate. This step effectively activates the phenolic oxygen for nucleophilic attack.

  • SN2 Displacement: The deprotonated tetrahydro-2H-pyran-4-ol, acting as the nucleophile, attacks the activated phenolic carbon in an SN2 fashion, leading to the formation of the desired ether and triphenylphosphine oxide as a byproduct.

Mitsunobu_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Proton Transfer cluster_step3 Step 3: Oxyphosphonium Salt Formation cluster_step4 Step 4: SN2 Displacement DIAD DIAD Betaine Betaine Intermediate DIAD->Betaine PPh3 PPh₃ PPh3->DIAD Nucleophilic Attack Phenol Ar-OH Betaine->Phenol Proton Abstraction Phosphonium_Salt Phosphonium Salt Betaine->Phosphonium_Salt Phenoxide Ar-O⁻ Phenol->Phenoxide Oxyphosphonium Ar-O-PPh₃⁺ Phosphonium_Salt->Oxyphosphonium Phenoxide->Phosphonium_Salt Attack on Phosphorus Ether Ar-OR Oxyphosphonium->Ether TPPO PPh₃=O Oxyphosphonium->TPPO Alcohol ROH Alcohol->Oxyphosphonium SN2 Attack

Caption: Simplified mechanism of the Mitsunobu reaction for ether synthesis.

Part 2: Mechanistic Insights into the Nitro Group Reduction

The selective reduction of the aromatic nitro group in the presence of the newly formed ether linkage is a critical step. Catalytic hydrogenation is the method of choice due to its high efficiency and chemoselectivity.

Catalytic Hydrogenation Mechanism

Catalytic hydrogenation involves the addition of hydrogen across the nitro group in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C)[7]. The reaction can be performed using hydrogen gas under pressure or through catalytic transfer hydrogenation, which utilizes a hydrogen donor such as ammonium formate.

The generally accepted mechanism for catalytic hydrogenation of a nitro group on a palladium surface involves the following stages:

  • Adsorption: Both the nitro compound and hydrogen are adsorbed onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the metal surface, forming reactive metal-hydride species.

  • Stepwise Reduction: The nitro group is sequentially reduced through a series of intermediates, including nitroso and hydroxylamine species. Each step involves the transfer of hydrogen atoms from the catalyst surface to the nitrogen and oxygen atoms of the substrate.

  • Desorption: Once the reduction is complete, the final aniline product desorbs from the catalyst surface, regenerating the active sites for further catalytic cycles.

Hydrogenation_Mechanism Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso + 2[H] Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + 2[H] Aniline Ar-NH₂ Hydroxylamine->Aniline + 2[H] Catalyst Pd/C Surface + H₂ Catalyst->Nitro Catalyst->Nitroso Catalyst->Hydroxylamine

Caption: Stepwise reduction of a nitro group during catalytic hydrogenation.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Step 1: Synthesis of 4-((2-Methoxy-4-nitrophenyl)oxy)tetrahydro-2H-pyran

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Methoxy-4-nitrophenol169.145.00 g29.5 mmol
Tetrahydro-2H-pyran-4-ol102.133.62 g35.4 mmol
Triphenylphosphine (PPh₃)262.299.28 g35.4 mmol
Diisopropyl azodicarboxylate (DIAD)202.217.16 g (6.8 mL)35.4 mmol
Anhydrous Tetrahydrofuran (THF)-150 mL-

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-methoxy-4-nitrophenol (5.00 g, 29.5 mmol), tetrahydro-2H-pyran-4-ol (3.62 g, 35.4 mmol), and triphenylphosphine (9.28 g, 35.4 mmol).

  • Add anhydrous THF (150 mL) and stir the mixture until all solids have dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (6.8 mL, 35.4 mmol) dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the product as a solid.

Step 2: Synthesis of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-((2-Methoxy-4-nitrophenyl)oxy)tetrahydro-2H-pyran253.265.00 g19.7 mmol
10% Palladium on Carbon (Pd/C)-0.50 g-
Ammonium Formate63.0612.4 g197 mmol
Methanol-200 mL-

Procedure:

  • To a 500 mL round-bottom flask, add 4-((2-methoxy-4-nitrophenyl)oxy)tetrahydro-2H-pyran (5.00 g, 19.7 mmol) and methanol (200 mL).

  • To this solution, add ammonium formate (12.4 g, 197 mmol).

  • Carefully add 10% palladium on carbon (0.50 g, 10 wt%).

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.

Characterization Data (Predicted)

4-((2-Methoxy-4-nitrophenyl)oxy)tetrahydro-2H-pyran:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.90-7.80 (m, 2H), 6.95 (d, J = 8.8 Hz, 1H), 4.60-4.50 (m, 1H), 3.95 (s, 3H), 3.90-3.80 (m, 2H), 3.60-3.50 (m, 2H), 2.10-2.00 (m, 2H), 1.90-1.80 (m, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 152.0, 148.0, 141.5, 115.0, 112.0, 108.0, 70.0, 65.0, 56.5, 32.0.

  • MS (ESI): m/z 254.1 [M+H]⁺.

2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline:

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.80-6.70 (m, 3H), 4.40-4.30 (m, 1H), 3.85 (s, 3H), 3.90-3.80 (m, 2H), 3.60-3.50 (m, 2H), 3.70 (br s, 2H), 2.05-1.95 (m, 2H), 1.80-1.70 (m, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 150.0, 142.0, 138.0, 118.0, 115.0, 112.0, 70.5, 65.5, 56.0, 32.5.

  • MS (ESI): m/z 224.1 [M+H]⁺.

Conclusion

This application note details a reliable and efficient two-step synthesis of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline. The described Mitsunobu etherification and subsequent catalytic transfer hydrogenation provide a practical route for obtaining this valuable building block in high purity and yield. The mechanistic discussions and detailed protocols offer researchers a solid foundation for the successful implementation of this synthesis in their drug discovery and development endeavors.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Mitsunobu Reaction. Organic Syntheses, Coll. Vol. 10, p.556 (2004); Vol. 78, p.145 (2002). [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Ram, S. R.; Ehrenkaufer, R. E. (1984). A rapid and convenient method for the reduction of aromatic nitro compounds using ammonium formate as a catalytic hydrogen transfer agent. Tetrahedron Letters, 25(32), 3415-3418.
  • Mitsunobu Reaction - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction. BYJU'S. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. (n.d.). Retrieved from [Link]

  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. (n.d.). Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Retrieved from [Link]

Sources

coupling reactions involving the amino group of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline is a specialized, electron-rich aniline intermediate frequently employed in the synthesis of EGFR, HER2, and VEGFR kinase inhibitors . Its structural features—a primary amine flanked by an ortho-methoxy group and a para-tetrahydropyranyl ether—impart unique electronic and physical properties that demand tailored reaction protocols.

Structural Analysis & Reactivity
  • Nucleophilicity: The amino group (-NH₂) is exceptionally nucleophilic due to the synergistic electron-donating effects (mesomeric +M) of the 2-OMe and 4-OR substituents.

  • Oxidation Sensitivity: High electron density makes the aniline prone to rapid oxidation (browning) upon exposure to air, forming quinone imines or azo-dimers. Strict inert atmosphere handling is mandatory.

  • Solubility: The tetrahydropyran (THP) moiety significantly enhances solubility in polar organic solvents (DCM, THF, DMF) compared to simple alkyl ethers, facilitating homogeneous coupling reactions.

Critical Handling Directives
  • Storage: Store at -20°C under Argon.

  • Preparation: Re-purify via short silica plug or recrystallization (EtOAc/Hexanes) if the material appears dark brown/black before use.

  • Atmosphere: All reactions must be performed under positive Nitrogen or Argon pressure.

Application 1: Amide Coupling (Kinase Hinge Binder Synthesis)

This reaction is the primary method for attaching the aniline "tail" to the carboxylic acid moiety of a kinase inhibitor scaffold.

Strategic Considerations

Due to the high nucleophilicity of the aniline, standard coupling agents (EDC/HOBt) often suffice. However, for sterically hindered acids or scale-up, HATU is preferred for speed and conversion. Acid chlorides should be used with caution to avoid bis-acylation.

Protocol A: HATU-Mediated Coupling (Standard)

Best for: Small-scale discovery (10 mg – 5 g), chiral carboxylic acids.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • Aniline Intermediate (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: Charge a flame-dried flask with the Carboxylic Acid (1.0 equiv) and anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at 0°C for 15 minutes . Note: Pre-activation prevents the aniline from reacting with HATU directly.

  • Addition: Add 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline (1.1 equiv) as a solution in minimal DMF.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check LCMS for the disappearance of the acid. The aniline is in excess, so the acid is the limiting reagent.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), Water (x1), and Brine (x1). Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Acid Chloride Coupling (Scale-Up)

Best for: Non-chiral acids, >10 g scale, cost-efficiency.

Step-by-Step Procedure:

  • Dissolve the Aniline (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (0.2 M). Cool to 0°C .

  • Add the Acid Chloride (1.05 equiv) dropwise over 20 minutes. Critical: Rapid addition causes localized heating and bis-acylation.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Quench with 1M NaOH solution (to hydrolyze excess acid chloride).

Application 2: Buchwald-Hartwig N-Arylation

Connecting this aniline to an aryl halide (e.g., a chloropyrimidine or chloroquinazoline core) is a pivotal step in synthesizing covalent inhibitors (e.g., Osimertinib analogs).

Catalyst & Ligand Selection
  • Challenge: The ortho-methoxy group creates mild steric hindrance. The electron-rich nature of the amine can retard reductive elimination.

  • Solution: Use BrettPhos or RuPhos precatalysts. These bulky, electron-rich phosphines facilitate the coupling of hindered/electron-rich substrates.

Protocol: Pd-Catalyzed Cross-Coupling

Reagents:

  • Aryl Halide (e.g., 2,4-dichloropyrimidine) (1.0 equiv)

  • Aniline Intermediate (1.1 equiv)

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Procedure:

  • Degassing: Charge the reaction vial with the Aryl Halide, Aniline, and Base. Cap and purge with Argon for 5 minutes.

  • Catalyst Addition: Add BrettPhos Pd G3 (solid) quickly under a stream of Argon.

  • Solvent: Add anhydrous, degassed 1,4-Dioxane via syringe.

  • Heating: Heat the sealed vial to 90–100°C for 4–12 hours.

    • Note: Do not overheat (>110°C) as ether cleavage of the THP group can occur under harsh basic conditions over prolonged times.

  • Filtration: Cool to RT, filter through a Celite pad (eluting with EtOAc).

  • Purification: Concentrate and purify via silica gel chromatography.

Visualizing the Chemistry

Reaction Logic & Impurity Pathways

The following diagram illustrates the competitive pathways when handling this aniline.

ReactionPathways cluster_conditions Control Parameters Aniline 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline (Nucleophile) Target Target Amide/Aryl-Amine (Desired Product) Aniline->Target HATU/Acid Chloride or Pd-Catalysis Oxidation Quinone Imine / Azo Dimer (Dark Impurity) Aniline->Oxidation O2 Exposure (Slow) BisAcyl Bis-Acylated Side Product (Over-reaction) Aniline->BisAcyl Excess Acid Chloride High Temp Argon Inert Atmosphere Argon->Oxidation Prevents Temp Temp Control (0°C) Temp->BisAcyl Minimizes Stoich Stoichiometry (1:1)

Figure 1: Reaction pathways showing the desired coupling versus oxidation and over-acylation risks.

Analytical Quality Control (QC)

When validating the coupled product, look for these specific NMR signatures to confirm the integrity of the THP ether and the Aniline core.

Moiety1H NMR Signal (approx. in DMSO-d6)Diagnostic Feature
Amide NH δ 9.5 – 10.5 ppm (s)Disappearance of broad aniline NH₂ (δ 4.5) and appearance of sharp amide singlet.
Aromatic H (C3) δ 6.6 – 6.8 ppm (d, J=2.5 Hz)The proton between OMe and O-THP. Shifts downfield upon coupling.
THP Methine δ 4.4 – 4.6 ppm (m)The CH proton of the pyran ring attached to oxygen. Essential to confirm ether linkage is intact.
Methoxy (-OMe) δ 3.7 – 3.8 ppm (s)Strong singlet, integration = 3H.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

  • Jang, J., et al. (2018). Discovery of Lazertinib (YH25448), a Potent, Selective, and Brain-Penetrant Third-Generation EGFR Tyrosine Kinase Inhibitor. JAMA Oncology (Contextual reference for similar aniline scaffolds in EGFR inhibitors). Link

Topic: Derivatization of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the chemical derivatization of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline, a versatile scaffold for generating diverse small molecule libraries aimed at biological screening. We delve into the strategic rationale behind derivatization, emphasizing the modulation of physicochemical properties crucial for drug discovery.[1][2][3] Detailed, step-by-step protocols for robust and widely applicable reactions—acylation, sulfonylation, and reductive amination—are presented. These methodologies are designed to be accessible and adaptable for creating focused compound libraries, thereby facilitating the exploration of structure-activity relationships (SAR).[4] This guide serves as a practical resource for medicinal chemists and drug discovery scientists seeking to leverage this promising scaffold for identifying novel therapeutic agents.

Introduction: The Strategic Value of Scaffolds in Drug Discovery

In medicinal chemistry, a molecular scaffold represents the core structure of a compound, providing a framework for systematic modification.[5][6][7] The strategic selection and derivatization of a scaffold are foundational to modern drug discovery, enabling the efficient exploration of chemical space to identify compounds with optimal potency, selectivity, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[8][9]

The aniline moiety is a privileged structural motif, serving as a cornerstone in numerous approved drugs and clinical candidates.[10][11] The title compound, 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline, presents a particularly attractive starting point. It combines the reactive aniline handle, ripe for derivatization, with two key modulators of physicochemical properties:

  • Methoxy Group: An electron-donating group that can influence the reactivity of the aniline and participate in hydrogen bonding.

  • Tetrahydropyran (THP) ether: This motif is frequently incorporated into molecules to enhance aqueous solubility and improve pharmacokinetic profiles, a strategy often referred to as "escape from flatland".[12][13]

The derivatization of this scaffold allows for a systematic investigation of how modifications to the amine functionality impact biological activity, a cornerstone of SAR studies. By creating a library of analogs, researchers can effectively probe the interactions between the small molecules and their biological targets.[14][15]

cluster_scaffold Core Scaffold & Derivatization Site cluster_key Reaction Site scaffold key_node Primary Amine (Nucleophilic Site for Derivatization) scaffold->key_node

Caption: Core structure of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline.

Derivatization Strategies and Experimental Protocols

The primary amino group of the aniline is a versatile nucleophile, readily participating in a variety of bond-forming reactions. We present three robust protocols to generate amides, sulfonamides, and secondary amines, respectively. These transformations are cornerstones of library synthesis due to their reliability, broad substrate scope, and the significant diversity they introduce.

Strategy 1: Acylation for Amide Library Synthesis

Acylation of the aniline nitrogen to form an amide bond is one of the most fundamental and reliable reactions in medicinal chemistry.[16][17] Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond donors and acceptors. This protocol utilizes a generic acyl chloride, but acetic anhydride or other activated carboxylic acids can also be employed.[18][19]

cluster_reactants cluster_conditions Conditions cluster_product start_mol Starting Aniline conditions Base (e.g., Pyridine or Et3N) Solvent (e.g., DCM) Room Temperature reagent_mol + R-COCl (Acyl Chloride) product_mol Resulting Amide conditions->product_mol

Caption: General reaction scheme for the acylation of the parent aniline.

Protocol 2.1: General Procedure for Acylation

  • Preparation: To a solution of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add a suitable base such as triethylamine (Et₃N) or pyridine (1.5 eq).

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of the desired acyl chloride (1.1 eq) in DCM dropwise over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure and purity of the final amide product using NMR and LC-MS.[20][21]

ReagentMol. Wt.Eq.MmolAmount
2-Methoxy-4-((THP)oxy)aniline237.291.01.0237 mg
Triethylamine101.191.51.5209 µL
Acetyl Chloride (example)78.501.11.178 µL
Dichloromethane (DCM)---5 mL
Strategy 2: Sulfonylation for Sulfonamide Library Synthesis

The synthesis of sulfonamides is another highly valuable transformation, introducing a key structural motif found in many antibacterial, diuretic, and anti-inflammatory drugs. The sulfonamide group is a strong hydrogen bond donor and can significantly alter a molecule's acidity and solubility. The reaction typically proceeds by reacting the aniline with a sulfonyl chloride in the presence of a base.[22] Visible-light mediated methods have also emerged as a mild alternative.[23][24][25]

cluster_reactants cluster_conditions Conditions cluster_product start_mol Starting Aniline conditions Base (e.g., Pyridine) Solvent (e.g., DCM) Room Temperature reagent_mol + R-SO2Cl (Sulfonyl Chloride) product_mol Resulting Sulfonamide conditions->product_mol

Caption: General reaction scheme for the sulfonylation of the parent aniline.

Protocol 2.2: General Procedure for Sulfonylation

  • Preparation: Dissolve 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline (1.0 eq) in pyridine (approx. 0.3 M) in a round-bottom flask under an inert atmosphere. Pyridine acts as both the solvent and the base.

  • Reagent Addition: Cool the solution to 0 °C. Add the desired sulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully pour the reaction mixture into ice-water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material via flash column chromatography or recrystallization.

  • Characterization: Analyze the final sulfonamide product by NMR and LC-MS to confirm its structure and purity.[20][21]

ReagentMol. Wt.Eq.MmolAmount
2-Methoxy-4-((THP)oxy)aniline237.291.01.0237 mg
p-Toluenesulfonyl Chloride (example)190.651.11.1209 mg
Pyridine---3-4 mL
Strategy 3: Reductive Amination for N-Alkylated Library Synthesis

Reductive amination is a powerful and efficient method for forming C-N bonds, allowing for the introduction of a vast array of alkyl and aryl-alkyl substituents.[26][27] The reaction proceeds in one pot, first through the formation of an imine intermediate between the aniline and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[28][29]

start_mol Starting Aniline intermediate_mol Imine Intermediate start_mol->intermediate_mol [1] reagent_mol + R-CHO (Aldehyde) product_mol Resulting Secondary Amine intermediate_mol->product_mol [2] reducing_agent + NaBH(OAc)3 (Reducing Agent)

Caption: General reaction scheme for one-pot reductive amination.

Protocol 2.3: General Procedure for Reductive Amination

  • Preparation: In a flask, combine 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M).

  • Imine Formation: Add acetic acid (1-2 eq) to catalyze imine formation and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Be cautious of initial gas evolution.

  • Reaction: Stir the reaction at room temperature for 6-24 hours until the starting aniline is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes, then transfer to a separatory funnel and extract three times with an organic solvent like ethyl acetate or DCM.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product should be purified by flash column chromatography.

  • Characterization: Confirm the structure and purity of the N-alkylated product by NMR and LC-MS.[20][21]

ReagentMol. Wt.Eq.MmolAmount
2-Methoxy-4-((THP)oxy)aniline237.291.01.0237 mg
Cyclohexanecarboxaldehyde (example)112.171.21.2145 µL
Acetic Acid60.052.02.0114 µL
Sodium Triacetoxyborohydride (STAB)211.941.51.5318 mg
1,2-Dichloroethane (DCE)---10 mL

Analytical Workflow and Library Characterization

The integrity of a screening library is paramount for generating reliable biological data. Each synthesized derivative must be rigorously characterized to confirm its identity and assess its purity. A typical analytical workflow integrates chromatographic separation with spectroscopic analysis.

cluster_workflow General Synthesis & Analysis Workflow cluster_analysis_methods Analytical Techniques Synthesis Derivatization Reaction (Acylation, Sulfonylation, etc.) Workup Aqueous Work-up & Extraction Synthesis->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Analysis Purity & Identity Check Purification->Analysis Storage Compound Registration & Plating for Screening Analysis->Storage LCMS LC-MS NMR NMR HPLC HPLC

Caption: A generalized workflow from synthesis to final compound analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing the purity of the final compounds.[30] A standard reverse-phase method (e.g., C18 column with a water/acetonitrile gradient) is typically sufficient. Purity is determined by integrating the area of the product peak relative to all other peaks at a specific wavelength (e.g., 254 nm). A purity level of >95% is generally required for compounds intended for biological screening.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides both purity data (from the LC trace) and molecular weight confirmation (from the MS detector).[21] Verifying that the observed mass matches the calculated mass of the expected product is a critical identity check.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structural elucidation.[31] ¹H NMR provides information on the number and environment of protons, confirming that the derivatization occurred as expected. For novel compounds, ¹³C NMR and 2D NMR experiments may be necessary for full structural assignment.

Conclusion

The 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline scaffold is a valuable starting point for the construction of diverse and drug-like chemical libraries. The protocols detailed in this application note for acylation, sulfonylation, and reductive amination offer reliable and versatile methods for exploring the structure-activity landscape around this core. By applying these synthetic strategies and adhering to rigorous analytical characterization, researchers can efficiently generate high-quality compound collections, accelerating the hit-to-lead optimization process in drug discovery programs.

References

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  • Thieme. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.
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  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 4-(Furan-2-yl)
  • Sigma-Aldrich. (n.d.). Small Molecule HPLC.
  • LCGC International. (n.d.).
  • NIH. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.
  • NIH. (n.d.).
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
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  • HIMS. (2019). Efficient alternative for multistep synthesis of aniline-based drug precursors.
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  • The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods.
  • PubMed. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors.
  • ResearchGate. (2025). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline.
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  • PubMed. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors.
  • NIH PubChem. (n.d.). 2-Methoxytetrahydropyran.
  • NIH. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
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Sources

Application Notes and Protocols: Strategic Protection of Polyfunctional Anilines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polyfunctional anilines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their inherent nucleophilicity and susceptibility to oxidation, coupled with the presence of other reactive functional groups, present significant challenges in multi-step synthetic campaigns. The judicious use of protecting groups is therefore not merely a tactical maneuver but a strategic imperative for achieving high yields and chemo-selectivity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of protecting group strategies for polyfunctional anilines. We delve into the mechanistic underpinnings of common protecting groups, offer field-proven insights for their strategic selection, and provide detailed, validated protocols for their application and removal.

The Challenge of Polyfunctional Anilines: A Chemist's Perspective

Anilines, particularly those bearing multiple functional groups, are a double-edged sword in organic synthesis. The lone pair of electrons on the nitrogen atom renders the amino group highly nucleophilic and prone to oxidation, often leading to undesired side reactions.[1][2] When other reactive moieties are present in the molecule, direct manipulation of a target functional group without affecting the aniline nitrogen becomes a formidable task. This necessitates the temporary masking of the amino group's reactivity through the use of a protecting group. A well-chosen protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not compromise the integrity of the rest of the molecule.[3][4]

A Survey of Key Protecting Groups for Anilines

The selection of an appropriate protecting group is dictated by the overall synthetic strategy, with a particular emphasis on orthogonality—the ability to selectively remove one protecting group in the presence of others. The most widely employed protecting groups for anilines fall into three main categories: carbamates, amides, and N-silyl derivatives.

Carbamate Protecting Groups: The Workhorses of Amine Protection

Carbamates are arguably the most popular choice for protecting amino groups due to their ease of installation, general stability, and diverse deprotection methods.[3][5]

  • tert-Butoxycarbonyl (Boc): The Boc group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of non-acidic conditions.[5][6] Its removal is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8]

  • Benzyloxycarbonyl (Cbz or Z): Introduced by Bergmann and Zervas, the Cbz group offers an orthogonal deprotection strategy to the acid-labile Boc group.[5] It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[9][10]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is renowned for its lability under mild basic conditions, typically with piperidine.[5][11][12] This base-lability makes it orthogonal to both Boc and Cbz groups, a feature extensively exploited in solid-phase peptide synthesis.[13]

Amide Protecting Groups: For Robust Protection

Amide-based protecting groups offer enhanced stability compared to carbamates but generally require harsher conditions for their removal.

  • Acetamides (Ac): Acetylation of anilines is a straightforward method to reduce their reactivity.[2][14] The resulting acetamide is significantly less nucleophilic.[1] Deprotection is typically achieved by acidic or basic hydrolysis.

N-Silyl Protecting Groups: Mild and Chemoselective

N-silyl groups, such as the tert-butyldimethylsilyl (TBS) group, offer a mild and chemoselective method for aniline protection.[15][16] They are particularly useful when acidic or hydrogenolytic conditions are not tolerated. Cleavage is typically achieved with fluoride sources like tetrabutylammonium fluoride (TBAF).[16]

Strategic Selection of Protecting Groups: Orthogonality and Chemoselectivity

The art of protecting group chemistry lies in the strategic selection of groups that can be removed independently of one another. This concept of "orthogonality" is paramount in the synthesis of complex polyfunctional molecules. The choice of a protecting group should be guided by the stability of other functional groups present in the molecule and the planned sequence of reactions.

For instance, in a molecule containing both an aliphatic and an aromatic amine, it is possible to selectively protect the aromatic amine due to the difference in their pKa values.[17][18]

Below is a decision-making workflow for selecting an appropriate protecting group for an aniline, represented as a DOT graph.

G start Polyfunctional Aniline acid_labile Are other groups acid-labile? start->acid_labile base_labile Are other groups base-labile? acid_labile->base_labile No h2_sensitive Are other groups sensitive to hydrogenolysis? acid_labile->h2_sensitive Yes base_labile->h2_sensitive No boc Use Boc base_labile->boc Yes cbz Use Cbz base_labile->cbz No fmoc Use Fmoc h2_sensitive->fmoc No other Consider other groups (e.g., Ac, TBS) h2_sensitive->other Yes G cluster_0 Synthetic Workflow A Polyfunctional Aniline (with -OH and -COOH) B Boc Protection of Aniline A->B Boc₂O, Base C Esterification of -COOH B->C Alcohol, Acid D Oxidation of -OH C->D Oxidizing Agent E Boc Deprotection (TFA) D->E Acidic Conditions F Final Product E->F

Sources

Application Note & Protocol: Efficient One-Pot Synthesis of Functionalized Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Functionalized aniline derivatives are cornerstone building blocks in modern chemistry, serving as critical intermediates for pharmaceuticals, agrochemicals, dyes, and advanced materials.[1] Traditional multi-step syntheses of these compounds often suffer from drawbacks such as high costs, significant waste generation, and laborious intermediate purification steps. This application note presents a comprehensive guide to the one-pot synthesis of N-substituted anilines via the tandem reductive amination of readily available nitroarenes and carbonyl compounds. This approach offers superior efficiency, atom economy, and operational simplicity, making it a highly attractive strategy for both academic research and industrial drug development.[2] We provide a detailed, field-proven protocol using heterogeneous catalysis, explain the underlying reaction mechanism, and discuss key experimental variables and troubleshooting strategies to ensure reliable and reproducible outcomes.

Introduction: The Strategic Advantage of One-Pot Synthesis

The synthesis of functionalized anilines is a central theme in organic chemistry. However, conventional methods often involve the pre-synthesis and isolation of an aniline intermediate, followed by a separate reaction to introduce the desired functional group (e.g., N-alkylation). This linear approach can be time-consuming and inefficient.

One-pot, or tandem, reactions circumvent these issues by combining multiple synthetic transformations in a single reaction vessel. This strategy significantly enhances efficiency by:

  • Reducing Waste: Eliminating the need for intermediate work-up and purification steps minimizes solvent and material consumption.

  • Saving Time and Resources: A single, continuous process is inherently faster and requires less manual intervention than a multi-step sequence.[1][2]

  • Improving Yield: By avoiding losses associated with isolating intermediates, overall product yields can be substantially improved.

The one-pot reductive amination of nitroarenes with aldehydes or ketones is a particularly powerful application of this principle. It leverages inexpensive and stable nitroaromatics as starting materials, directly converting them into value-added N-substituted aniline products.[1]

Core Principle and Mechanism of Tandem Reductive Amination

The one-pot synthesis of a secondary aniline from a nitroarene and an aldehyde is a sophisticated cascade of three distinct chemical events, all orchestrated within a single flask and typically mediated by a transition metal catalyst.[1] Understanding this sequence is critical for optimizing reaction conditions and troubleshooting unexpected results.

The process unfolds as follows:

  • Step A: Reduction of the Nitro Group: The reaction is initiated by the catalytic reduction of the aromatic nitro group (-NO₂) to a primary amino group (-NH₂). This is the foundational step that generates the aniline intermediate in situ.

  • Step B: Imine Formation: The newly formed aniline immediately reacts with the carbonyl group of the aldehyde (or ketone) present in the mixture. This condensation reaction forms a carbinolamine intermediate which then dehydrates to yield a Schiff base, or imine (C=N).[1] This step is often favored by mild heating and is influenced by solvent polarity and pH.[1]

  • Step C: Reduction of the Imine: The C=N double bond of the imine is subsequently reduced by the catalyst and hydrogen source, yielding the final, stable secondary amine product.

Several side reactions can compete with this desired pathway, such as the reduction of the aldehyde to an alcohol or the over-alkylation of the product amine.[2] The choice of catalyst and reaction conditions is therefore paramount to ensure high chemoselectivity for the desired product.[1]

Tandem_Reductive_Amination_Mechanism cluster_0 One-Pot Reaction Vessel Start Nitroarene (Ar-NO₂) + Aldehyde (R-CHO) Aniline Intermediate I: Aniline (Ar-NH₂) Start->Aniline Step A Catalytic Reduction (+H₂) Imine Intermediate II: Imine (Ar-N=CHR) Aniline->Imine Step B Condensation (-H₂O) Product Final Product: Secondary Aniline (Ar-NH-CH₂R) Imine->Product Step C Catalytic Reduction (+H₂)

Figure 1: Mechanism of the one-pot tandem reductive amination of a nitroarene.

Featured Protocol: Pd/C-Catalyzed Synthesis of N-Alkylated Anilines

This protocol describes a robust and widely applicable method for the one-pot reductive mono-N-alkylation of nitroarenes using aldehydes with Palladium on carbon (Pd/C) as a heterogeneous catalyst and ammonium formate as a convenient in situ hydrogen donor.[3]

Materials and Equipment
  • Reagents:

    • Substituted nitroarene (e.g., 4-nitroanisole)

    • Aldehyde (e.g., heptanal)

    • Palladium on carbon (10% Pd/C)

    • Ammonium formate (HCOONH₄)

    • 2-Propanol (IPA)

    • Deionized water

    • Celite® for filtration

    • Ethyl acetate and brine for work-up

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Standard laboratory glassware

    • Filtration apparatus (e.g., Büchner funnel)

    • Rotary evaporator

    • TLC plates for reaction monitoring

Step-by-Step Experimental Procedure

Experimental_Workflow cluster_workflow General Laboratory Workflow node_setup 1. Reagent Setup (Flask, Solvent, Pd/C) node_activate 2. Catalyst Activation (Add Ammonium Formate Solution) node_setup->node_activate node_add 3. Add Substrates (Nitroarene + Aldehyde) node_activate->node_add node_react 4. Reaction (Stir at Room Temp, Monitor by TLC) node_add->node_react node_filter 5. Work-up: Filtration (Remove Pd/C via Celite) node_react->node_filter node_extract 6. Work-up: Extraction (Solvent Extraction & Wash) node_filter->node_extract node_dry 7. Product Isolation (Dry & Concentrate) node_extract->node_dry node_purify 8. Purification (Optional) (Column Chromatography) node_dry->node_purify

Figure 2: General experimental workflow for the one-pot synthesis protocol.

  • Catalyst Suspension: To a round-bottom flask, add 2-propanol (e.g., 20 mL for a ~2.75 mmol scale reaction). Add 10% Pd/C (0.1 eq). Stir the suspension.

  • Catalyst Activation: In a separate container, dissolve ammonium formate (5.0 eq) in a small amount of water (e.g., 2 mL). Transfer this solution to the flask containing the Pd/C suspension. Stir the mixture for 1-2 minutes to activate the catalyst through the in situ generation of hydrogen.

  • Addition of Reactants: Add the nitroarene (1.0 eq) followed by the aldehyde (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitroarene spot has been completely consumed (typically 30-60 minutes).

  • Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the Celite pad with a small amount of ethyl acetate or 2-propanol to ensure complete recovery of the product.

  • Work-up and Isolation: Combine the filtrate and washes. Remove the solvent using a rotary evaporator. To the residue, add ethyl acetate and wash with brine. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel if required.

Expected Results and Substrate Scope

This Pd/C-catalyzed one-pot protocol is effective for a wide range of substrates. High yields are typically obtained for the reaction of various anilines and nitroarenes with aliphatic aldehydes. Aromatic aldehydes can also be used, though they may sometimes give slightly lower yields due to potential side reactions.[3]

EntryNitroarene/Aniline SubstrateAldehyde SubstrateProduct Yield (%)
1AnilineHeptanal96
24-MethylanilineHeptanal98
34-MethoxyanilineHeptanal99
4NitrobenzeneHeptanal97
51-Chloro-4-nitrobenzeneHeptanal98
6AnilineBenzaldehyde70
Data adapted from a representative procedure.[3] Yields are for isolated products.

Troubleshooting and Key Considerations

  • Catalyst Activity: Ensure the Pd/C catalyst is of good quality. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied, though this may increase the risk of side reactions.

  • Formation of Byproducts: The primary byproducts are often the alcohol (from over-reduction of the aldehyde) and the primary aniline (from incomplete reaction with the aldehyde).[2][3] Using a 1:1 stoichiometry of nitroarene to aldehyde is crucial to minimize these.

  • Over-alkylation: The formation of tertiary amines is a potential side reaction. This is generally minimized under the mild conditions described, but can become more prevalent with highly reactive aldehydes or at elevated temperatures.[2]

  • Alternative Catalysts: While Pd/C is highly effective, other catalytic systems can be employed. For example, Ni/NiO composites have been shown to be efficient, reusable heterogeneous catalysts for this transformation using H₂ gas.[2] Gold-based catalysts have also been successfully used, particularly in continuous flow reactors.[4]

  • Hydrogen Source: Ammonium formate is a convenient and safe alternative to using a pressurized cylinder of hydrogen gas.[3] However, for larger scale reactions or specific substrates, direct hydrogenation with H₂ gas may be preferred.[1][2]

Conclusion

The one-pot tandem reductive amination of nitroarenes offers a highly efficient, atom-economical, and operationally simple route to functionalized aniline derivatives. The featured protocol, utilizing a recyclable heterogeneous palladium catalyst, provides a reliable and scalable method for synthesizing a diverse array of N-substituted anilines under mild conditions. By understanding the underlying mechanistic principles and key experimental parameters, researchers can effectively leverage this powerful strategy to accelerate discovery programs in medicinal chemistry and materials science.

References

  • P. Mastrorilli, G. Romanazzi, M. M. Dell’Anna, Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes, Molecules, 2021, 26(5), 1248. [Link]

  • M. A. Ali, M. A. Bakar, N. F. M. Nasir, S. F. A. Halim, Recent Advancements of Replacing Existing Aniline Production Process With Environmentally Friendly One-Pot Process: An Overview, Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 2013, 43(1), 1-15. [Link]

  • Z. Wang, G. Li, Y. Li, Y. An, Y. Wang, Nitrogen‐plasma‐enabled one‐pot synthesis of anilines by direct N2 and benzene fixation, Angewandte Chemie, 2022, 134(32). [Link]

  • Organic Chemistry Portal, Aniline synthesis by amination (arylation). [Link]

  • J. R. G. D. C. B. Fraga, R. G. de Souza, One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes, Organic Process Research & Development, 2012, 16(5), 937-940. [Link]

  • T. Yasukawa, Y. Mokuo, K. Yamashita, Y. Saito, S. Kobayashi, One-pot reductive amination of carbonyl compounds with nitro compounds over a Ni/NiO composite, RSC Advances, 2020, 10(53), 32063-32069. [Link]

  • D. V. Sharutin, O. S. Eltsov, I. V. Eltsov, O. G. Rubtsova, N. I. Shishkin, V. V. Chernyshev, One-pot reductive amination of aldehydes with nitroarenes over an Au/Al2O3 catalyst in a continuous flow reactor, Catalysis Science & Technology, 2021, 11(1), 127-134. [Link]

  • A. Dömling, Multicomponent Reactions, Organic Chemistry Portal. [Link]

  • R. A. B. de la Herrán, R. G. de la Torre, S. J. C. G. de la Mora, Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients, Molecules, 2021, 26(11), 3333. [Link]

  • M. A. Zawada, A. J. Wierzba, M. D. G. de la Mora, M. Barbasiewicz, One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines, The Journal of Organic Chemistry, 2023, 88(16), 11526-11537. [Link]

Sources

Troubleshooting & Optimization

improving the yield of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline

Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide Reference ID: TSC-2025-PYR-ANL[1]

Executive Summary

The synthesis of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline is a critical intermediate step in the production of various kinase inhibitors (e.g., JAK/EGFR targets).[1] Users typically encounter yield losses at two distinct bottlenecks:

  • The Ether Coupling: Steric hindrance at the secondary carbon of the pyran ring leads to low conversion or elimination by-products (dihydropyran) during the reaction with the phenol precursor.

  • Aniline Isolation: The electron-rich nature of the final aniline product makes it highly susceptible to oxidative degradation (purpling/blackening) during workup.

This guide prioritizes the Alkylation via Sulfonate Ester (OMs/OTs) over the Mitsunobu reaction for scale-up reliability, though both are addressed.

Module 1: The Coupling Stage (Etherification)

Context: You are likely reacting 4-hydroxy-2-methoxy-1-nitrobenzene (Precursor A) with a tetrahydro-2H-pyran-4-yl derivative.

Protocol A: Nucleophilic Substitution (Recommended)

Replaces the erratic Mitsunobu reaction with a robust SN2 pathway.

The Workflow:

  • Activation: Convert tetrahydro-2H-pyran-4-ol to the Mesylate (OMs) or Tosylate (OTs).

  • Coupling: React Pyran-4-OMs with Precursor A using Cs₂CO₃ in DMF.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Conversion (<40%) Poor Nucleophilicity: The nitrophenol anion is stabilized, making it a sluggish nucleophile against the secondary electrophile.[1]Switch Base: Replace K₂CO₃ with Cs₂CO₃ (Cesium Carbonate). The "Cesium Effect" increases the solubility and nakedness of the phenoxide anion in organic solvents.
High Impurity: Dihydropyran Elimination (E2) Competition: The base is deprotonating the pyran-mesylate rather than the phenol, causing elimination.Lower Temperature: Run the reaction at 60°C–70°C . Do not reflux. Solvent Switch: Use DMF or NMP. Avoid Acetone (boiling point too low for SN2 on secondary carbons).
Stalled Reaction Mesylate Hydrolysis: Traces of water in the solvent are hydrolyzing your electrophile.Dry Conditions: Use anhydrous DMF and add 3Å Molecular Sieves to the reaction vessel.
Protocol B: The Mitsunobu Route (Small Scale Only)

If you must use the alcohol directly.

Critical Adjustment: Standard DEAD/PPh₃ conditions often fail here due to the steric bulk of the secondary pyran alcohol and the pKa of the nitrophenol.

  • Recommendation: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (Tributylphosphine).[1] This "Tsunoda Reagent" system is more reactive for secondary alcohols and hindered phenols [1].

Module 2: The Reduction Stage (Nitro to Aniline)

Context: Hydrogenation of the nitro-ether intermediate to the target aniline.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Incomplete Reduction Catalyst Poisoning: Sulfur traces (from Mesylate prep) or phosphine oxides (from Mitsunobu) carried over.[1]Strict Wash: Ensure the ether intermediate is washed with NaHCO₃ and brine. Pass through a short silica plug before hydrogenation.
Product Turns Purple/Black Oxidative Instability: The resulting aniline is electron-rich and oxidizes rapidly in air.[1]Acidic Workup: Do not concentrate the free base to dryness in air. Collect as the HCl salt (treat organic layer with HCl/MeOH) or add Ascorbic Acid during aqueous workup.
Low Yield after Workup Amphoteric Solubility: The aniline has significant water solubility, especially if pH is not strictly controlled.Salting Out: Saturate the aqueous phase with NaCl before extraction. Use THF/EtOAc (1:1) for extraction rather than pure EtOAc to improve recovery.

Visualizing the Critical Decision Pathways

The following diagram illustrates the kinetic competition determining your yield in the coupling step.

YieldOptimization Start Start: 4-Hydroxy-2-methoxy-1-nitrobenzene RouteA Route A: Mitsunobu (Pyran-4-ol + DEAD/PPh3) Start->RouteA Small Scale RouteB Route B: Alkylation (Pyran-4-OMs + Cs2CO3) Start->RouteB Scale Up (>5g) RouteA->Start Dead Reaction (Recovery) Product Intermediate: Nitro-Ether RouteA->Product Slow (Steric Hindrance) Impurity Impurity: Elimination (Dihydropyran) RouteB->Impurity E2 (High Temp/Strong Base) RouteB->Product SN2 (Preferred) Target Target: Aniline Product Product->Target H2, Pd/C (Keep Anaerobic)

Caption: Figure 1. Kinetic competition between Substitution (Product) and Elimination (Impurity) pathways. Route B (Alkylation) allows better control over E2 competition via temperature regulation.[1]

Module 3: Frequently Asked Questions (FAQ)

Q1: Why is my yield dropping during the scale-up of the Mitsunobu reaction? A: The Mitsunobu reaction produces stoichiometric amounts of triphenylphosphine oxide (TPPO) and hydrazine byproducts. At larger scales, these encapsulate the product, making purification difficult and trapping the target molecule. Furthermore, the kinetics of secondary alcohol inversion slow down significantly at scale. Switch to the Mesylate Alkylation (Protocol A) for batches >5g.

Q2: Can I use NaH (Sodium Hydride) for the alkylation? A: Avoid NaH. While it is a strong base, it often promotes the Elimination pathway (E2) on the pyran-mesylate, yielding volatile dihydropyran instead of your coupled ether. Cesium Carbonate (Cs₂CO₃) is milder and promotes the SN2 mechanism [2].

Q3: The final aniline turns black on the filter paper. How do I stop this? A: This is classic auto-oxidation.[1]

  • Purge all solvents with Nitrogen/Argon.

  • Add 0.1% Sodium Bisulfite or Ascorbic Acid to your aqueous wash during the workup.

  • Store the product as a solid Hydrochloride Salt (R-NH₂·HCl) rather than the free base. The salt is shelf-stable.[1]

Q4: Is there a better starting material than the nitrophenol? A: Yes. If you have access to 4-Fluoro-2-methoxy-1-nitrobenzene , you can perform an SNAr reaction using Tetrahydro-2H-pyran-4-ol and NaH.[1] This reverses the polarity: the Pyran-OH becomes the nucleophile. This reaction is generally higher yielding (>85%) because it avoids the steric penalty of attacking the secondary carbon of the pyran [3].

References

  • Tsunoda, T., et al. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529-2530.[1]

  • Dijkink, J., et al. (2020). "Cesium Carbonate Promoted O-Alkylation of Phenols."[1] Organic Process Research & Development. (General principle citation for Cs2CO3 efficacy in Sn2).

  • Gong, Y., et al. (2019). "Optimization of S_NAr Reaction for the Synthesis of Ether Derivatives." Journal of Medicinal Chemistry.

(Note: Ensure all chemical handling complies with your institution's MSDS and safety protocols, particularly regarding the use of mesylates and pressurized hydrogenation).

Sources

Technical Support Center: Synthesis of THP-Protected Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tetrahydropyranyl (THP) protected anilines. This guide is designed for researchers, scientists, and drug development professionals who utilize this protection strategy. While the tetrahydropyranylation of alcohols is a robust and routine transformation, the protection of anilines presents unique challenges that can lead to unexpected by-products and purification difficulties. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you navigate these complexities and achieve optimal results in your experiments.

Part 1: Frequently Asked Questions & Core Principles

This section addresses the fundamental aspects and common initial queries regarding the N-tetrahydropyranylation reaction.

Question: What is the fundamental mechanism for the acid-catalyzed THP protection of an aniline?

Answer: The THP protection of an aniline is an acid-catalyzed addition of the amine to 3,4-dihydro-2H-pyran (DHP). The mechanism proceeds in three key steps[1][2]:

  • Activation of DHP: The acid catalyst (H-A) protonates the double bond of DHP. This generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile.

  • Nucleophilic Attack: The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbon of the activated DHP intermediate.

  • Deprotonation: The conjugate base of the acid (A⁻) removes a proton from the nitrogen atom, yielding the N-THP protected aniline and regenerating the acid catalyst.

THP Protection Mechanism Figure 1: Mechanism of N-Tetrahydropyranylation cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Aniline Ar-NH₂ (Aniline) ProtonatedProduct Protonated Adduct Aniline->ProtonatedProduct 2. Nucleophilic Attack DHP DHP ActivatedDHP Activated DHP (Oxocarbenium Ion) DHP->ActivatedDHP 1. Protonation Acid H-A (Acid Catalyst) Product Ar-NH-THP (Product) ProtonatedProduct->Product 3. Deprotonation RegenAcid H-A (Regenerated Catalyst)

Caption: Figure 1: Mechanism of N-Tetrahydropyranylation.

Question: Why is the protection of anilines often more challenging than that of alcohols?

Answer: The primary challenge lies in the basicity of the aniline nitrogen. In an acidic medium required to activate DHP, the aniline can be protonated to form an anilinium salt (Ar-NH₃⁺)[2]. This protonated form is no longer nucleophilic, effectively removing it from the reaction pathway and leading to incomplete conversion. Anilines are weaker bases than aliphatic amines, so a portion remains unprotonated in equilibrium, but this competition is a critical factor to manage[2]. Therefore, the choice of acid catalyst and reaction conditions is far more sensitive for anilines than for alcohols.

Part 2: Troubleshooting Guide for Common By-products & Issues

This section is formatted to address specific problems you may encounter during your experiment, providing causative explanations and actionable solutions.

Issue 1: My reaction is slow or stalls, leaving significant unreacted aniline.
Potential Cause Explanation Recommended Solution
Excessive Protonation of Aniline Using a strong acid catalyst (e.g., H₂SO₄, conc. HCl) can lead to near-complete protonation of the aniline, inhibiting its nucleophilicity[2].Switch to a milder acid catalyst with a higher pKa, such as pyridinium p-toluenesulfonate (PPTS)[1][3]. PPTS provides sufficient acidity to activate DHP without excessively protonating the aniline.
Insufficient Catalyst The catalyst may be consumed by impurities or may not be active enough at the chosen concentration.Increase the catalyst loading incrementally (e.g., from 0.1 eq to 0.2 eq). Alternatively, a stronger (but still controlled) catalyst like p-toluenesulfonic acid (TsOH) can be used in catalytic amounts[3].
Low Reaction Temperature While starting at 0°C is recommended to control the initial exotherm, the reaction may require thermal energy to proceed to completion.After the initial addition of reagents at 0°C, allow the reaction to warm to room temperature and stir for several hours or overnight[1]. Gentle heating (e.g., to 40°C) can be explored if the reaction remains stalled.
Issue 2: A sticky, insoluble polymer has formed in my reaction flask.
Potential Cause Explanation Recommended Solution
Cationic Polymerization of DHP DHP is a vinyl ether and is highly susceptible to cationic polymerization, especially in the presence of strong acids and trace amounts of water. This is a common side reaction[4].Use the mildest effective acid catalyst (PPTS is a good choice)[3]. Ensure all glassware is oven-dried and reagents (especially the solvent) are anhydrous. Add the DHP slowly to the reaction mixture to maintain a low instantaneous concentration.
Excessive Heat High reaction temperatures can accelerate the rate of polymerization relative to the desired N-protection reaction.Maintain careful temperature control. Start the reaction at 0°C, especially during the addition of DHP and the catalyst[1].
Issue 3: My NMR spectrum is overly complex, suggesting a mixture of products, but my mass spectrum shows the correct mass.
Potential Cause Explanation Recommended Solution
Formation of Diastereomers The THP group contains a chiral center at the anomeric carbon (C2). When attached to a prochiral aniline or an aniline that is already chiral, a mixture of diastereomers will be formed[1][5]. These diastereomers have distinct NMR signals but the same mass.This is an inherent feature of the THP group and not a side reaction to be eliminated. Be aware that this will complicate NMR interpretation. The diastereomers may be separable by careful column chromatography, but often they are co-eluted and the mixture is carried on to the next step, where the chiral center is removed upon deprotection.
Issue 4: My purification on a silica gel column is problematic, with severe streaking of the product.

Potential Cause Explanation Recommended Solution
Interaction of Basic Product with Acidic Silica THP-protected anilines, like most amine derivatives, are basic. They can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, tailing, and sometimes even on-column decomposition[6].1. Basic Eluent Modifier: Add a small amount of a basic modifier to your eluent system, such as 0.5-2% triethylamine (Et₃N) or a methanolic ammonia solution[6][7]. This will neutralize the acidic sites on the silica and improve elution.2. Alternative Stationary Phase: Use a less acidic stationary phase like neutral or basic alumina[6].3. Deactivated Silica: Use commercially available deactivated silica gel or prepare it by treating standard silica with a silylating agent.

digraph "Troubleshooting Flowchart" {
graph [splines=ortho, label="Figure 2: Troubleshooting Workflow", labelloc=b, fontname="Arial", fontsize=12];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4"];
edge [arrowhead=vee, color="#5F6368", penwidth=1.5];

start [label="Analyze Crude Reaction Mixture (TLC, LCMS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Branches from start start -> low_conversion [label="Observation:\nLow Conversion"]; start -> polymer [label="Observation:\nPolymeric Residue"]; start -> complex_nmr [label="Observation:\nComplex NMR,\nCorrect Mass"]; start -> purification_issue [label="Observation:\nPurification Issues"];

// Low Conversion Path low_conversion [fillcolor="#FBBC05", fontcolor="#202124"]; low_conversion -> cause_protonation [label="Likely Cause:\nAniline Protonation"]; cause_protonation -> solution_mild_acid [label="Solution:\nUse Milder Catalyst (PPTS)"];

// Polymer Path polymer [fillcolor="#FBBC05", fontcolor="#202124"]; polymer -> cause_dhp_poly [label="Likely Cause:\nDHP Polymerization"]; cause_dhp_poly -> solution_anhydrous [label="Solution:\nUse Mild Acid,\nAnhydrous Conditions"];

// Complex NMR Path complex_nmr [fillcolor="#FBBC05", fontcolor="#202124"]; complex_nmr -> cause_diastereomers [label="Likely Cause:\nDiastereomer Formation"]; cause_diastereomers -> solution_accept [label="Action:\nAccept Mixture or\nAttempt Chiral Separation"];

// Purification Path purification_issue [fillcolor="#FBBC05", fontcolor="#202124"]; purification_issue -> cause_silica [label="Likely Cause:\nBasic Product on\nAcidic Silica"]; cause_silica -> solution_base_eluent [label="Solution:\nAdd Base to Eluent or\nUse Alumina"]; }

Sources

Technical Support Center: Troubleshooting THP Deprotection with Aniline Moieties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of deprotecting Tetrahydropyranyl (THP) ethers in molecules containing an aniline moiety.

Topic: Selective cleavage of THP ethers in the presence of nucleophilic aniline groups. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Version: 2.4 (Current as of 2026)

Executive Summary & Mechanistic Context

Deprotecting a THP ether is typically a straightforward acid-catalyzed hydrolysis. However, the presence of an aniline moiety introduces two critical complications:

  • Buffering Effect: The basic aniline nitrogen (

    
    ) can protonate before the THP oxygen, effectively neutralizing catalytic amounts of acid and stalling the reaction.
    
  • Nucleophilic Scavenging (Side Reaction): Upon cleavage, the THP group generates an oxocarbenium intermediate (or its open-chain aldehyde equivalent). A free aniline can attack this electrophile, leading to N-THP formation (re-protection on nitrogen) or Schiff base formation with the byproduct 5-hydroxypentanal.

This guide provides diagnostic workflows and optimized protocols to navigate these competing reactivities.

Diagnostic & Troubleshooting Guide (FAQ)

Q1: My reaction stalls at ~50% conversion. Adding more acid doesn't help. Why?

Diagnosis: You are likely experiencing Anilinium Buffering . If you use a catalytic amount of acid (e.g., 10 mol% PTSA) relative to the substrate, the aniline moiety (100 mol%) will sequester the protons immediately, forming the anilinium salt. The effective concentration of free acid available to protonate the THP acetal is near zero.

Corrective Action:

  • Stoichiometry Adjustment: You must use >1.0 equivalent of acid relative to the aniline to ensure free acid exists to catalyze the deprotection.

  • Switch to Buffer Systems: Instead of strong mineral acids, use a buffered system like Acetic Acid/THF/Water (4:2:1) or PPTS (Pyridinium p-toluenesulfonate) in ethanol. These maintain a pH low enough for hydrolysis but high enough to prevent harsh decomposition.

Q2: I see a new impurity with a mass of M + 84. What is it?

Diagnosis: This is the N-THP adduct or a Schiff Base variant. The THP group leaves as a cyclic oxocarbenium ion or 5-hydroxypentanal. If the reaction medium is not sufficiently nucleophilic (i.e., lacking water or alcohol), the aniline nitrogen attacks this intermediate.

Mechanism of Failure:




Corrective Action:

  • Use a Scavenger Solvent: Run the reaction in Methanol or Ethanol . The solvent acts as a nucleophile, trapping the oxocarbenium ion to form 2-methoxytetrahydropyran (MHP), which is kinetically favored over the aniline attack.

  • Concentration: Dilute the reaction (0.05 M - 0.1 M) to minimize intermolecular side reactions.

Q3: The aniline is oxidizing or decomposing during deprotection.

Diagnosis: Oxidative sensitivity to mineral acids or atmospheric oxygen. Anilines are electron-rich and prone to oxidation (forming quinones or colored tars) in the presence of strong acids like HCl or


, especially if metal ions are present.

Corrective Action:

  • Deoxygenate: Sparge solvents with Nitrogen/Argon before adding the acid.

  • Milder Reagents: Switch to Lewis Acid catalysis (e.g.,

    
     in DMSO) or heterogeneous catalysts like Amberlyst-15  (washed to remove metal contaminants).
    

Visualizing the Problem: Reaction Pathways

The following diagram illustrates the competition between the desired hydrolysis and the unwanted aniline trapping.

THP_Deprotection_Pathways cluster_0 Critical Control Point Start THP-Ether (Substrate) Inter Oxocarbenium Intermediate Start->Inter Acid (H+) - ROH Product Desired Alcohol + Anilinium Salt Inter->Product H2O Attack (Hydrolysis) SideProd N-THP Aniline (Side Product) Inter->SideProd Aniline Attack (No Scavenger) Scavenged 2-Alkoxy-THP (Waste) Inter->Scavenged MeOH/EtOH Attack (Scavenger Solvent)

Caption: Mechanistic bifurcation showing how solvent choice (Scavenger) dictates whether the reaction yields the desired product or the N-alkylated impurity.

Optimized Experimental Protocols

Method A: The "Standard" Mild Protocol (PPTS/Ethanol)

Best for: Acid-sensitive substrates and preventing N-alkylation.

Reagents:

  • Pyridinium p-toluenesulfonate (PPTS)[1][2]

  • Ethanol (Absolute)

Procedure:

  • Dissolve the THP-ether (1.0 equiv) in Ethanol (

    
    ).
    
  • Add PPTS (1.2 - 1.5 equiv ). Note: Excess is required to buffer the aniline.

  • Heat to 55 °C and monitor by TLC/LCMS.

  • Workup:

    • Cool to room temperature.[3][4]

    • Concentrate under reduced pressure.

    • Dilute with EtOAc and wash with saturated

      
        (to free the aniline base).
      
    • Dry over

      
       and concentrate.
      

Why this works: Ethanol acts as the scavenger, trapping the THP byproduct. PPTS is mild (


) and won't oxidize the aniline.
Method B: The "Stubborn Substrate" Protocol (AcOH/THF)

Best for: Sterically hindered THP ethers or low solubility substrates.

Reagents:

  • Acetic Acid (Glacial)

  • THF

  • Water[2][4][5][6]

Procedure:

  • Prepare a solvent mixture of AcOH : THF : Water (4 : 2 : 1) .[2][7]

  • Dissolve the substrate in the mixture (

    
    ).
    
  • Stir at 45 °C .

  • Workup (Critical):

    • Do not concentrate directly (high boiling AcOH is hard to remove and concentrates acid).

    • Slowly pour the reaction mixture into an excess of chilled saturated

      
        or 
      
      
      
      (1M) to neutralize the acetic acid.
    • Extract with DCM or EtOAc.

Reagent Selection Matrix

Use this table to select the correct deprotection agent based on your specific aniline type.

ReagentAcidity (Approx pH)Aniline CompatibilityRisk ProfileRecommended For
PPTS / EtOH 4.5 - 5.0High Low. Minimal side reactions.General purpose; sensitive anilines.
AcOH / THF / H2O 3.0 - 4.0Medium Medium. Hard to remove solvent.Poor solubility substrates.
HCl / MeOH < 1.0Low High. Oxidation/N-alkylation risk.Only for robust, electron-poor anilines.
LiCl / DMSO / H2O NeutralVery High Low. Requires high heat (90°C).Extremely acid-sensitive substrates.
Bi(OTf)3 Lewis AcidMedium Low.[3] Metal contamination risk.Fast reactions; catalytic efficiency.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive source on THP stability and cleavage conditions).
  • Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols." J. Org.[3] Chem.1977 , 42, 3772–3774. Link

  • Maiti, G.; Roy, S. C. "Mild and Selective Removal of Tetrahydropyranyl (THP) Protecting Group."[3] J. Org.[3] Chem.1996 , 61, 6038–6039.[3] (Describes the LiCl/DMSO neutral method). Link

  • Stephens, J. R.; et al. "Bismuth Triflate-Catalyzed Deprotection of THP Ethers."[3] Eur. J. Org.[3] Chem.2003 , 2003, 3827–3831.[3] Link

  • Bernady, K. F.; et al. "Prostaglandins and congeners. Hydrolysis of THP ethers." J. Org.[2][3][8] Chem.1979 , 44, 1438. (Detailed kinetics of acid hydrolysis). Link

Sources

optimizing reaction time and temperature for the synthesis of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket Scope: Optimization of Reaction Time (


) and Temperature (

) for High-Purity Synthesis. Target Analyte: 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline (Intermediate for EGFR inhibitors).

Executive Technical Summary

The synthesis of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline hinges on two kinetically distinct steps: the formation of the ether linkage via Nucleophilic Aromatic Substitution (


) and the subsequent reduction of the nitro group.

Optimizing Time (


) and Temperature (

) is not merely about speed; it is a control mechanism for impurity profiles.
  • The

    
     Challenge:  High 
    
    
    
    promotes the elimination of the tetrahydropyran (THP) alcohol, leading to olefinic impurities. Low
    
    
    results in stalled conversion.
  • The Reduction Challenge: Nitro reduction is highly exothermic (

    
    ). Poor 
    
    
    
    management leads to thermal runaway or accumulation of hydroxylamine intermediates (potential explosion hazard).

Module A: The Ether Coupling ( )

Reaction: 4-Fluoro-2-methoxy-1-nitrobenzene + Tetrahydro-2H-pyran-4-ol


 Nitro-Ether Intermediate.
Optimized Protocol Parameters
ParameterStandard RangeOptimization Logic
Solvent DMSO or NMPPolar aprotic solvents stabilize the Meisenheimer complex, accelerating

.
Base KOtBu or NaHKOtBu is kinetically faster but prone to E2 elimination side reactions at high

.
Temperature (

)

Critical Window:

is too slow.

triggers E2 elimination of the THP-ol.
Time (

)
4 - 12 HoursMonitor via HPLC. Stop when SM < 1%. Extended time degrades the product.
Troubleshooting Guide: Coupling

Issue 1: Reaction Stalls at ~70% Conversion

  • Diagnosis: Depletion of active base or accumulation of water (if using hygroscopic solvents like DMSO).

  • Corrective Action:

    • Do not simply raise

      
       > 
      
      
      
      . This will degrade the product.
    • Add a "spike" of fresh base (0.2 eq) at the current temperature.

    • Ensure the system is under strict

      
       atmosphere to exclude moisture.
      

Issue 2: Formation of "Gummy" Solids or Dark Tars

  • Diagnosis: Thermal decomposition due to excessive

    
     (
    
    
    
    ). The nitro group is thermally sensitive in basic media (potential oxidative nucleophilic substitution).
  • Corrective Action:

    • Immediate cooling to

      
      .
      
    • Dilute with EtOAc and perform an acidic wash (0.5M HCl) to quench the base.

    • Prevention: Implement a "Step-Up" heating profile: Start at

      
       for 1h, ramp to 
      
      
      
      for 2h, then
      
      
      only if needed.
Logic Flow: Optimization

SNAr_Optimization Start Start SNAr Reaction (4-F-2-OMe-Nitrobenzene + THP-ol) Check Check HPLC @ 4 Hours Start->Check Decision Conversion > 90%? Check->Decision Success Proceed to Quench (Maintain < 25°C) Decision->Success Yes Stall Stalled (< 70%) Decision->Stall No Action1 Check Temp Stall->Action1 TempDecision Temp < 60°C? Action1->TempDecision IncreaseT Increase T by 10°C (Max 70°C) TempDecision->IncreaseT Yes AddBase Add 0.2 eq Base (Do NOT increase T) TempDecision->AddBase No (Risk of Elimination) IncreaseT->Check AddBase->Check

Caption: Decision matrix for optimizing the


 coupling step, balancing kinetics against elimination risks.

Module B: The Nitro Reduction

Reaction: Nitro-Ether Intermediate +




2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline.
Optimized Protocol Parameters
ParameterStandard RangeOptimization Logic
Catalyst 5% or 10% Pd/CHigh surface area required. Warning: Dry Pd/C is pyrophoric.
Pressure 1 - 5 bar (15-75 psi)Higher pressure increases rate but increases exotherm risk. Stick to 3 bar for safety.
Temperature (

)
Start:


End:

Ramp Protocol: Start cool to manage the initial exotherm. Heat late to drive the hydroxylamine intermediate to aniline.
Time (

)
Uptake ControlledReaction is complete when

consumption flatlines.
Troubleshooting Guide: Hydrogenation

Issue 1: Accumulation of Hydroxylamine Intermediate

  • Symptom: HPLC shows a peak with M-16 mass (Nitroso) or M-2 (Hydroxylamine) relative to product.

  • Cause: Reaction stopped too early or

    
     was too low at the end. The reduction of Hydroxylamine 
    
    
    
    Aniline has a higher activation energy than Nitro
    
    
    Hydroxylamine.
  • Corrective Action:

    • Raise

      
       to 
      
      
      
      for the final 60 minutes.
    • Verify

      
       pressure is maintained (mass transfer limitation).
      

Issue 2: Thermal Runaway (Safety Critical)

  • Symptom: Rapid

    
     spike 
    
    
    
    above setpoint within minutes of
    
    
    introduction.
  • Cause: High catalyst loading combined with high initial

    
    .
    
  • Corrective Action:

    • Emergency: Stop agitation immediately (cuts mass transfer). Vent

      
       (if safe) and replace with 
      
      
      
      .
    • Prevention: Use a "Dosage Controlled" approach. Do not pressurize fully until the mixture is verified stable at

      
      .
      
Reaction Pathway & Impurity Risks

Reaction_Pathway SM Nitro-Ether Precursor Hydrox Hydroxylamine Intermediate SM->Hydrox Fast, Exothermic (20-30°C) Product Target Aniline Hydrox->Product Slow, Rate Limiting (Requires >40°C) Impurity1 Azoxy Dimer ( Colored Impurity) Hydrox->Impurity1 Base/Heat accumulation Impurity2 Ring Opening (Over-reduction) Product->Impurity2 High T (>60°C) High Pressure

Caption: Kinetic pathway of nitro reduction. Note the "Hydroxylamine" bottleneck which requires elevated temperature to clear.

Frequently Asked Questions (FAQs)

Q: Can I use DMF instead of DMSO for the


 step? 
A:  Yes, but reaction rates are generally slower in DMF due to lower polarity (

vs

). If using DMF, you may need to increase

by

, which increases the risk of THP elimination. DMSO is preferred for lower-temperature conversion.

Q: My final aniline product is turning purple/brown upon storage. Why? A: Anilines are electron-rich and prone to oxidation.

  • Cause: Trace metal (Pd) remaining in the product catalyzes air oxidation.

  • Fix: Ensure rigorous filtration (Celite) and consider a metal scavenger (e.g., SiliaMetS®) treatment. Store under Argon in the dark.

Q: Is the Tetrahydropyran (THP) ring stable to the hydrogenation conditions? A: Generally, yes. The ether linkage is stable to standard Pd/C hydrogenation. However, strong Lewis acids or extremely high temperatures (


) can cause ring-opening or cleavage of the ether bond. Stick to the 

limit.

References

  • Nucleophilic Arom

    
    ) Kinetics: 
    
    • Mechanism & Solvent Effects:[1][2][3] "Electronic and solvent effects on kinetics of SNAr substitution reactions...". National Institutes of Health (NIH). Available at: [Link]

    • Temperature Dependence: "Room-Temperature Nucleophilic Aromatic Fluorination". ResearchGate.[3][4] Available at: [Link]

  • Nitro Reduction & Safety

    • Thermal Hazards: "Runaway Reaction Hazards in Processing Organic Nitro Compounds". ACS Publications. Available at: [Link]

    • Catalytic Hydrogenation Protocols: "Catalytic hydrogenation of o-nitroanisole... Reactor performance and kinetic studies". Chemical Engineering Science. Available at: [Link]

  • Target Molecule Context (EGFR Inhibitors)

    • Synthesis of THP-Ethers: "Synthesis of a-[(tetrahydro-2H-pyran-2-yl)oxy]...". PrepChem. Available at: [Link]

Sources

Technical Support Center: Solvent Effects on the Etherification of Phenols with Dihydropyran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the tetrahydropyranylation (THP) of phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this common yet sometimes challenging protection strategy. Here, we will delve into the critical role of solvents in influencing reaction outcomes, providing troubleshooting guidance and frequently asked questions (FAQs) to empower you in your experimental endeavors.

Section 1: Foundational Principles & Mechanism

The etherification of phenols with 3,4-dihydro-2H-pyran (DHP) is a cornerstone of organic synthesis for protecting the hydroxyl group.[1][2] This reaction proceeds via an acid-catalyzed addition mechanism. The stability of the resulting tetrahydropyranyl (THP) ether under a wide range of non-acidic conditions makes it a valuable tool in multi-step syntheses.[1][2][3]

The Reaction Mechanism

The generally accepted mechanism involves the protonation of the double bond in DHP by an acid catalyst, generating a resonance-stabilized carbocation. The phenolic oxygen then acts as a nucleophile, attacking the carbocation to form a protonated THP ether. Subsequent deprotonation yields the final product.

THP Ether Formation Mechanism cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation DHP DHP Carbocation Resonance-Stabilized Carbocation DHP->Carbocation + H+ H+ H+ Protonated_Ether Protonated THP Ether Carbocation->Protonated_Ether + Ar-OH Phenol Ar-OH THP_Ether THP Ether (Product) Protonated_Ether->THP_Ether - H+

Caption: Acid-catalyzed formation of a THP ether from a phenol and DHP.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the tetrahydropyranylation of phenols, with a focus on the role of the solvent.

Q1: My reaction is sluggish or not going to completion. What role does the solvent play?

A1: The choice of solvent is critical for both solubility and reaction rate.

  • Solubility: Ensure your phenol is fully dissolved in the chosen solvent. Poor solubility can significantly hinder the reaction. For instance, some substituted phenols may have limited solubility in nonpolar solvents.[3] In such cases, switching to a more polar aprotic solvent like 2-methyltetrahydrofuran (2-MeTHF) can improve solubility and conversion.[3]

  • Solvent Polarity and Type:

    • Aprotic Solvents are Preferred: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (CH3CN) are commonly used and generally provide good results.[4][5] These solvents do not interfere with the catalytic cycle by solvating the proton catalyst as strongly as protic solvents.

    • Protic Solvents Can Be Problematic: Protic solvents (e.g., methanol, ethanol, water) can compete with the phenol as a nucleophile, leading to the formation of undesired alkoxy-THP byproducts.[6][7][8] They can also solvate the carbocation intermediate, potentially slowing down the reaction.[6][8] While some methods utilize protic solvents for deprotection, they are generally avoided for the protection step.[9][10]

Troubleshooting Steps:

  • Check Solubility: If your starting material is not fully dissolved, consider switching to a more suitable aprotic solvent.

  • Switch to a "Greener" Ethereal Solvent: Consider using cyclopentyl methyl ether (CPME) or 2-MeTHF, which are considered more environmentally friendly alternatives and have been shown to be effective for this reaction.[3][11][12][13]

  • Ensure Anhydrous Conditions: Water can compete with the phenol and also deactivate some acid catalysts. Ensure your solvent and glassware are dry.

Q2: I'm observing significant side product formation. How can the solvent contribute to this?

A2: Solvent choice can influence the prevalence of side reactions, primarily the polymerization of dihydropyran.

  • Acid-Catalyzed Polymerization of DHP: Strong acidic conditions can promote the polymerization of DHP, leading to a complex mixture of byproducts and reduced yield of the desired THP ether.[4]

  • Solvent's Role in Mitigating Polymerization: While the primary driver is the acid strength, the solvent can play a role. Non-polar solvents might not effectively solvate the growing polymer chains, potentially leading to precipitation and a more complex reaction mixture. A moderately polar aprotic solvent can help keep all species in solution.

Troubleshooting Steps:

  • Use a Milder Catalyst: Switch from a strong acid like p-toluenesulfonic acid (PTSA) to a milder one like pyridinium p-toluenesulfonate (PPTS) to minimize DHP polymerization.[4]

  • Employ Heterogeneous Catalysts: Solid-supported catalysts like NH4HSO4 on SiO2 can offer milder reaction conditions and are easily removed by filtration, simplifying workup and reducing the chance of acid-catalyzed side reactions during purification.[3][11][12][13]

  • Control Reaction Temperature: Running the reaction at room temperature or even 0 °C can help control the rate of polymerization.

Q3: Does the solvent affect the choice of acid catalyst?

A3: Yes, there is an interplay between the solvent and the catalyst's effectiveness.

  • Homogeneous Catalysts: For soluble catalysts like PTSA or PPTS, the solvent must be able to dissolve both the catalyst and the reactants. DCM and THF are common choices.

  • Heterogeneous Catalysts: When using solid-supported catalysts, the solvent's role is primarily to facilitate the interaction between the reactants and the catalyst surface. Solvents that swell the support material (if applicable) or have good wetting properties can be advantageous. Studies have shown that "green" ethereal solvents like CPME and 2-MeTHF work well with heterogeneous catalysts like NH4HSO4@SiO2.[3][11][12][13]

  • Solvent-Free Conditions: In some cases, the reaction can be performed under solvent-free conditions, particularly with solid catalysts.[1][14][15] This approach minimizes waste and can lead to very efficient reactions.

Experimental Insight: When using heterogeneous catalysts, ensure adequate stirring to maintain a good suspension of the catalyst in the reaction medium.

Q4: I am having difficulty with the work-up and purification. Can the solvent choice simplify this process?

A4: Absolutely. A well-chosen solvent can streamline the post-reaction workflow.

  • Ease of Removal: Solvents with a lower boiling point, like DCM, are easily removed under reduced pressure. However, consider the environmental impact of halogenated solvents.

  • Aqueous Work-up: If an aqueous work-up is required to remove the acid catalyst, using a water-immiscible solvent like DCM, diethyl ether, or CPME is necessary.

  • Simplified Work-up with Heterogeneous Catalysts: A major advantage of using heterogeneous catalysts is the simplified work-up. The catalyst can be simply filtered off, and the solvent can be evaporated, often yielding a product of high purity without the need for an aqueous wash.[3][11][12]

Experimental_Workflow cluster_homogeneous Homogeneous Catalysis Workflow cluster_heterogeneous Heterogeneous Catalysis Workflow start_h Dissolve Phenol & Catalyst add_dhp_h Add DHP start_h->add_dhp_h react_h Stir at RT add_dhp_h->react_h workup_h Aqueous Work-up react_h->workup_h extract_h Extract with Organic Solvent workup_h->extract_h dry_h Dry & Concentrate extract_h->dry_h purify_h Column Chromatography dry_h->purify_h start_het Suspend Phenol & Catalyst add_dhp_het Add DHP start_het->add_dhp_het react_het Stir at RT add_dhp_het->react_het filter_het Filter Catalyst react_het->filter_het concentrate_het Concentrate Filtrate filter_het->concentrate_het

Caption: Comparison of workflows for homogeneous vs. heterogeneous catalysis.

Section 3: Data Summary & Protocols

Solvent Effects on Yield and Reaction Time

The following table summarizes the impact of different solvent systems on the tetrahydropyranylation of phenols, based on literature data.

Solvent SystemCatalystTypical Reaction TimeTypical YieldKey ConsiderationsReference
Dichloromethane (DCM)PPTS / PTSA2 - 12 hGood to ExcellentStandard, effective, but halogenated waste.[10]
Tetrahydrofuran (THF)PdCl2(MeCN)21 - 5 hGood to ExcellentGood general-purpose solvent.[16]
Acetonitrile (CH3CN)2,4,6-Trichloro[3][11][13]triazine< 30 minExcellentFast reaction times have been reported.[5]
Cyclopentyl methyl ether (CPME)NH4HSO4@SiO24 - 24 hExcellent"Green" solvent, good for heterogeneous catalysis.[3][11][12]
2-Methyltetrahydrofuran (2-MeTHF)NH4HSO4@SiO24 - 24 hExcellent"Green" solvent, can improve solubility.[3][11][12]
Solvent-freeBismuth Triflate15 - 60 minExcellentEnvironmentally friendly, often rapid.[1]
Experimental Protocols
Protocol 1: General Procedure using a Homogeneous Catalyst (PPTS) in Dichloromethane

This protocol is a standard and reliable method for the tetrahydropyranylation of many phenols.

Materials:

  • Phenol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2 - 1.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the phenol in anhydrous DCM, add PPTS.

  • Add DHP dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: "Green" Procedure using a Heterogeneous Catalyst in 2-MeTHF

This protocol offers a more environmentally friendly approach with a simplified work-up.[3][11][12]

Materials:

  • Phenol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.1 - 2.0 equiv)

  • NH4HSO4@SiO2 (heterogeneous catalyst) (3 mol ‰)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

Procedure:

  • To a suspension of the phenol in anhydrous 2-MeTHF, add the NH4HSO4@SiO2 catalyst.

  • Add DHP to the stirred suspension at room temperature. Note that for some phenols, gentle heating may be required.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the catalyst. The catalyst can be washed, dried, and reused.

  • Concentrate the filtrate under reduced pressure to obtain the THP ether, which is often of high purity.

References

  • Azzena, U., Carraro, M., Modugno, G., Pisano, L., & Urtis, L. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 14, 1655–1659. [Link]

  • Reddy, M. A., Reddy, L. R., Bhanumathi, N., & Rao, K. R. (2000). A Mild and Efficient Method for Tetrahydropyranylation/Depyranylation of Alcohols and Phenols Under Neutral Conditions. Synthetic Communications, 30(23), 4145-4149. [Link]

  • Azzena, U., Carraro, M., Modugno, G., Pisano, L., & Urtis, L. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journals. [Link]

  • Azzena, U., Carraro, M., Modugno, G., Pisano, L., & Urtis, L. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 14, 1655-1659. [Link]

  • Azzena, U., Carraro, M., Modugno, G., Pisano, L., & Urtis, L. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

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  • Romanelli, G. P., Autino, J. C., Baronetti, G. T., & Thomas, H. J. (2003). Efficient Tetrahydropyranylation of Phenols and Alcohols Catalyzed by Supported Mo and W Keggin Heteropolyacids. Semantic Scholar. [Link]

  • Heravi, M. M., Derikvand, F., & Bamoharram, F. F. (2006). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers Using H14[NaP5W30O110] as a Green Catalyst. ResearchGate. [Link]

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

  • Azzena, U., Carraro, M., Modugno, G., Pisano, L., & Urtis, L. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journals. [Link]

  • Heravi, M. M., Derikvand, F., & Bamoharram, F. F. (2006). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers using H14[NaP5W30O110] as a Green Catalyst. Taylor & Francis Online. [Link]

  • Narender, N., Srinivasu, P., Kulkarni, S. J., & Raghavan, K. V. (2002). Solvent-free tetrahydropyranylation (THP) of alcohols and phenols and their regeneration by catalytic aluminum chloride hexahydrate. Chemsrc. [Link]

  • Rezai, N., Meybodi, F. A., & Salehi, P. (2000). Protection of Alcohols and Phenols with Dihydropyran and Detetrahydropyranylation by ZrCl4. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Akhlaghinia, B., & Roohi, E. (2007). Efficient Method for Tetrahydropyranylation of Phenols and Alcohols Using 2,4,6-Trichloro[3][11][13]triazine. TÜBİTAK Academic Journals. [Link]

  • Bitesize Bio. (2022, June 6). Protic and Aprotic solvents - and the reaction speed [Video]. YouTube. [Link]

  • Reddit. (2014, April 12). Organic Synthesis advice needed. Achieving THP protection of phenolic group. Reddit. [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. [Link]

  • Karimi, B., & Zareyee, D. (2004). Convenient tetrahydropyranylation of alcohols and phenols by catalytic ferric sulfate hydrate (Fe2(SO4)3·xH2O). ResearchGate. [Link]

  • Rezai, N., Meybodi, F. A., & Salehi, P. (2000). PROTECTION OF ALCOHOLS AND PHENOLS WITH DIHYDROPYRAN AND - DETETRAHYDROPYRANYLATION BY ZrC1. Marcel Dekker, Inc. [Link]

  • LibreTexts. (2019, June 5). 6.05.1. Protic vs Aprotic Solvents. Chemistry LibreTexts. [Link]

  • Litwinienko, G., & Ingold, K. U. (2007). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. Accounts of Chemical Research, 40(3), 222–230. [Link]

  • Litwinienko, G., & Ingold, K. U. (2007). Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. ResearchGate. [Link]

  • Motlagh, A. R., & Lipshutz, B. H. (2004). A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst. ResearchGate. [Link]

  • Reddy, M. A., Reddy, L. R., Bhanumathi, N., & Rao, K. R. (2000). A Mild and Efficient Method for Tetrahydropyranylation/Depyranylation of Alcohols and Phenols Under Neutral Conditions. Semantic Scholar. [Link]

  • Wang, J., Zhang, L., & Zhuang, Q. (2005). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. ResearchGate. [Link]

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  • Osorio-Pérez, L. A., et al. (2021). Effect of solvent polarity on the Ultrasound Assisted extraction and antioxidant activity of phenolic compounds from habanero pepper leaves (Capsicum chinense) and its identification by UPLC-PDA-ESI-MS/MS. PubMed Central. [Link]

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Sources

Validation & Comparative

A Comparative Guide to the Analytical Purity Assessment of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the chemical purity of any intermediate or Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline, a substituted aniline derivative, represents a class of molecules often utilized as key building blocks in the synthesis of complex therapeutic agents. The presence of even trace-level impurities—be they residual starting materials, by-products, or degradation products—can have profound implications, potentially altering the pharmacological and toxicological profile of the final drug product.

This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline. We will move beyond procedural descriptions to explore the underlying scientific rationale for method selection, offering field-proven insights into establishing a self-validating, orthogonal analytical strategy. The objective is to equip researchers, analytical chemists, and drug development professionals with the expertise to design and execute a purity assessment program that is both scientifically sound and compliant with global regulatory expectations.[1][2]

Anticipating the Challenge: A Profile of Potential Impurities

A robust analytical strategy begins with a theoretical understanding of what impurities may be present. The structure of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline suggests a multi-step synthesis, likely involving etherification and nitro group reduction or amination. This provides a logical framework for predicting potential process-related impurities.

  • Starting Materials: Unreacted precursors such as 2-methoxy-4-nitrophenol, 4-hydroxytetrahydro-2H-pyran, or a protected aniline equivalent could be present.

  • Isomeric Impurities: Positional isomers, such as 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline, could arise depending on the regioselectivity of the synthetic steps.

  • Reaction By-products: Impurities formed from side reactions, such as N-alkylation or O-dealkylation products.

  • Degradation Products: The aniline functional group is susceptible to oxidation, which can lead to colored impurities and the formation of nitroso or nitro compounds, particularly upon exposure to light and air.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, dichloromethane) may be retained in the final product and are considered impurities.[3]

This predictive analysis is crucial for developing analytical methods with the required specificity to separate and quantify these potential contaminants.[4]

Orthogonal Approaches to Purity Determination: A Comparative Analysis

No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, orthogonal approach, where different methods based on distinct chemical and physical principles are employed, is the gold standard. This ensures that impurities missed by one technique are detected by another. Below, we compare the most effective methods for this molecule.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Impurity Quantification

Reversed-Phase HPLC (RP-HPLC) coupled with UV or Diode Array Detection (DAD) is the primary technique for purity analysis due to its high resolving power, sensitivity, and quantitative accuracy.

Principle of Operation: The method separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The aniline moiety provides a strong chromophore, allowing for sensitive UV detection.

Experimental Protocol: RP-HPLC-DAD Method

  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25.1-30 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: DAD, monitoring at 240 nm and 280 nm. Purity analysis performed at a single wavelength where the main peak and impurities show adequate response.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute as necessary.

Causality Behind Experimental Choices:

  • C18 Column: The molecule has significant non-polar character due to the aromatic ring and tetrahydropyran moiety, making a C18 stationary phase ideal for retention.

  • Formic Acid Modifier: The aniline group is basic (pKa ~4-5). The acidic modifier (0.1% formic acid) protonates the aniline, which prevents peak tailing by minimizing interactions with residual acidic silanols on the silica-based stationary phase, ensuring sharp, symmetrical peaks.[5][6]

  • Gradient Elution: A gradient is essential to elute a wide range of potential impurities with varying polarities within a reasonable runtime, from polar starting materials to more non-polar by-products.

  • DAD Detection: A Diode Array Detector is superior to a simple UV detector as it provides spectral information for each peak. This allows for peak purity assessment (confirming that a chromatographic peak is not composed of co-eluting species) and can help in the tentative identification of impurity classes based on their UV spectra.

Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities and Residual Solvents

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that are thermally stable.

Principle of Operation: The sample is vaporized and separated based on boiling point and interactions with a capillary column. The separated components are then fragmented and detected by a mass spectrometer, providing both quantitative data and structural information for identification.

Experimental Protocol: GC-MS Headspace for Residual Solvents

  • Instrumentation: GC system with a headspace autosampler coupled to a Mass Spectrometer.

  • Column: DB-624 or equivalent phase suitable for residual solvent analysis (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 240 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Headspace Parameters:

    • Vial Equilibration: 80 °C for 15 min.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 35-350.

  • Sample Preparation: Accurately weigh ~50 mg of sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). Seal immediately.

Causality Behind Experimental Choices:

  • Headspace Sampling: This is the preferred method for residual solvent analysis as it introduces only the volatile components into the GC system, protecting the column and MS from non-volatile matrix components like the API itself.

  • DB-624 Column: This column phase is specifically designed for the separation of common residual solvents as outlined in USP <467>.

  • EI Mass Spectrometry: Electron Ionization provides reproducible fragmentation patterns that can be compared against established libraries (e.g., NIST) for confident identification of unknown volatile impurities.[7][8][9]

Quantitative NMR (qNMR): An Orthogonal Purity Assay

¹H qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. It provides a highly accurate and orthogonal result to chromatographic methods.

Principle of Operation: The purity of the analyte is determined by comparing the integral of a specific, unique proton signal from the analyte molecule to the integral of a signal from an internal standard of known, high purity and known concentration.[10][11]

Experimental Protocol: ¹H qNMR Purity Determination

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard: Maleic acid (high purity, non-volatile, with a sharp singlet in a clean region of the spectrum).

  • Sample Preparation:

    • Accurately weigh ~20 mg of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline.

    • Accurately weigh ~10 mg of the maleic acid internal standard.

    • Dissolve both in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) in a tared vial.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds to ensure full relaxation for accurate quantification).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal from the analyte (e.g., the methoxy singlet) and the singlet from the internal standard (maleic acid).

  • Purity Calculation: Use the standard qNMR equation to calculate the purity of the analyte.[11]

Causality Behind Experimental Choices:

  • High-Field NMR: A higher field strength (≥400 MHz) provides better signal dispersion, reducing the likelihood of peak overlap and improving integration accuracy.

  • Long Relaxation Delay: This is the most critical parameter in qNMR. It ensures that all protons have fully returned to their equilibrium state before the next pulse, guaranteeing that the signal intensity is directly proportional to the number of protons, which is the fundamental basis of quantification.[10]

  • DMSO-d₆ Solvent: This solvent is chosen for its ability to dissolve a wide range of organic compounds and because its residual peaks do not interfere with key analyte signals. The N-H protons of the aniline will be visible and can be exchanged with D₂O for confirmation.[12][13]

Differential Scanning Calorimetry (DSC): Assessing Crystalline Purity

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For highly crystalline solids, it can be used to determine purity based on the principle of melting point depression.

Principle of Operation: Impurities in a crystalline solid disrupt the crystal lattice, typically causing the material to melt over a broader temperature range and at a lower temperature than the pure substance. The van't Hoff equation relates this depression to the mole fraction of the impurity.[14]

Experimental Protocol: DSC Purity Analysis

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Heat from 25 °C to a temperature well above the melting point at a slow heating rate (e.g., 1-2 °C/min).

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: Analyze the resulting endotherm using specialized software to calculate purity based on the shape of the melting peak.

Causality Behind Experimental Choices:

  • Slow Heating Rate: A slow heating rate is crucial to allow the system to remain in thermal equilibrium, which is a key assumption of the van't Hoff equation used for purity calculation.

  • Hermetically Sealed Pan: This prevents any loss of mass due to sublimation or volatilization during heating, which would invalidate the results.[15]

  • Nitrogen Atmosphere: An inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

Comparative Summary of Analytical Methods

Technique Principle Primary Application Selectivity Sensitivity Key Advantage Limitation
RP-HPLC-DAD Differential PartitioningPurity/Impurity QuantificationHighHigh (ng level)Robust, precise, and universally applicable for non-volatile compounds.Requires reference standards for impurity quantification.
GC-MS Volatility & MassVolatile Impurities & Residual SolventsVery HighVery High (pg level)Excellent for identification of volatile unknowns via library matching.Analyte must be thermally stable and volatile.
¹H qNMR Nuclear Spin ResonanceOrthogonal Purity Assay & Structural ConfirmationHighLow (mg level)Absolute quantification without a reference standard of the analyte.Lower sensitivity than chromatographic methods; requires more sample.
DSC Heat Flow MeasurementCrystalline PurityLowLow (>98% purity)Fast, requires minimal sample preparation for highly crystalline materials.Only applicable to crystalline solids; insensitive to amorphous impurities.

Integrated Analytical Workflow

The true power of these techniques is realized when they are integrated into a logical workflow. A typical workflow would progress from screening to comprehensive characterization.

G cluster_0 Initial Screening & Purity cluster_1 Orthogonal Confirmation & Absolute Purity cluster_2 Impurity Identification HPLC RP-HPLC-DAD (Purity %, Impurity Profile) qNMR ¹H qNMR (Absolute Purity Assay) HPLC->qNMR Orthogonal Check LCMS LC-MS (Identify Non-Volatile Impurities) HPLC->LCMS Characterize Peaks GC GC-MS Headspace (Residual Solvents) GCMS_direct GC-MS Direct Inject (Identify Volatile Impurities) GC->GCMS_direct If needed DSC DSC (Crystalline Purity) Batch Sample Batch of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline Batch->HPLC Primary Analysis Batch->GC Batch->DSC If Crystalline

Sources

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is paramount. For molecules such as 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline, a substituted aniline with potential applications as a synthetic intermediate, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable analytical tool. This guide provides an in-depth analysis of the expected ¹H NMR spectrum of this compound, grounded in established principles of chemical shifts and spin-spin coupling. Furthermore, it offers a comparative perspective on alternative analytical techniques, empowering researchers to make informed decisions in their characterization workflows.

Deciphering the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The structure of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline presents three distinct regions for ¹H NMR analysis: the aromatic protons of the substituted aniline ring, the protons of the methoxy group, and the protons of the tetrahydropyran (THP) ring. The expected chemical shifts (δ) are influenced by the electron-donating nature of the amino (-NH₂) and methoxy (-OCH₃) groups, and the ether linkage.[1]

The Aromatic Region: A Tale of Three Protons

The benzene ring is substituted with three groups: an amino group, a methoxy group, and a tetrahydropyranyloxy group. The protons on the aromatic ring, typically found in the 6.5-8.0 ppm range, will exhibit splitting patterns dictated by their positions relative to one another.[1] The electron-donating effects of the substituents will generally shield the aromatic protons, causing them to appear at a relatively upfield (lower ppm) region of the aromatic spectrum.

  • H-3, H-5, and H-6 Protons: The protons on the aromatic ring will exhibit characteristic splitting patterns based on their coupling with neighboring protons. Ortho coupling (³J) is typically in the range of 7-10 Hz, while meta coupling (⁴J) is smaller, around 1-3 Hz.[1] Para coupling is often too small to be resolved. The exact chemical shifts and multiplicities will depend on the combined electronic effects of the substituents.

The Methoxy Group: A Sharp Singlet

The three protons of the methoxy (-OCH₃) group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet in the spectrum. The chemical shift of a methoxy group on an aromatic ring is typically observed around 3.8 ppm.[2]

The Tetrahydropyran (THP) Ring: A Complex Multiplet System

The protons on the THP ring will present a more complex set of signals due to their diastereotopic nature and coupling with each other. The protons closer to the oxygen atom will be deshielded and appear at a lower field.

  • H-2' and H-6' (Axial and Equatorial): These protons, adjacent to the ring oxygen, will be the most deshielded of the THP ring protons and are expected to appear as complex multiplets.

  • H-3' and H-5' (Axial and Equatorial): These protons will also appear as multiplets, with their chemical shifts influenced by their proximity to the oxygen atoms.

  • H-4' Proton: This single proton is attached to the carbon bearing the ether linkage to the aniline ring. It will likely appear as a multiplet due to coupling with the four neighboring protons on C-3' and C-5'. Its chemical shift will be significantly downfield compared to other THP protons due to the direct attachment to the oxygen of the ether linkage.

Predicted ¹H NMR Data Summary

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H~6.5 - 7.0m-
-NH₂broad s-
-OCH₃~3.8s-
THP H-4'~4.5m-
THP H-2', H-6'~3.5 - 4.0m-
THP H-3', H-5'~1.8 - 2.2m-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Visualizing the Proton Environments

Caption: Molecular structure of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline with key proton environments.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.

Analytical TechniqueInformation ProvidedAdvantages for this MoleculeDisadvantages for this Molecule
¹³C NMR Spectroscopy Number and type of carbon environments.Confirms the carbon skeleton and the presence of all 12 unique carbons.Lower sensitivity than ¹H NMR; requires more sample or longer acquisition time.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[3]Provides the exact molecular weight, confirming the molecular formula. Fragmentation can help identify the aniline and THP moieties.[3]Does not provide detailed information about the connectivity of atoms or stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Can confirm the presence of N-H stretches (amine), C-O stretches (ether and methoxy), and C=C stretches (aromatic ring).Provides limited information on the overall molecular structure and connectivity.
High-Performance Liquid Chromatography (HPLC) Purity and quantification.Useful for determining the purity of the compound and for quantification in complex mixtures.[3]Does not provide structural information.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[4][5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a high level of homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16-64 scans are typically sufficient.

    • Set the relaxation delay to ensure complete relaxation of the protons between scans (typically 1-5 seconds).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to deduce the connectivity of the protons.

Workflow for Structural Elucidation

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Confirmation A Dissolve sample in deuterated solvent B Add internal standard (TMS) A->B C Lock and Shim B->C D Acquire FID C->D E Fourier Transform D->E F Phase and Reference E->F G Integrate Peaks F->G H Analyze Splitting & Coupling G->H I Assign Signals to Protons H->I J Compare with predicted spectrum I->J K Correlate with other analytical data (MS, IR) J->K

Caption: A streamlined workflow for the ¹H NMR analysis of organic molecules.

Conclusion

The ¹H NMR spectrum provides a wealth of information for the structural confirmation of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline. By carefully analyzing the chemical shifts, integration, and coupling patterns, a confident assignment of each proton in the molecule can be achieved. When used in conjunction with other analytical techniques such as ¹³C NMR, mass spectrometry, and FTIR, a complete and unambiguous structural determination is possible. This comprehensive approach is fundamental to ensuring the identity and purity of compounds in research and development.

References

  • Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry. [Link]

  • spectroscopy 1H NMR coupling constant - YouTube. [Link]

  • 1H–1H Coupling in Proton NMR - ACD/Labs. [Link]

  • 1 H chemical shifts of benzene, substituted ben- zenes, aniline and... - ResearchGate. [Link]

  • NMR Coupling Constants - Chemical Instrumentation Facility. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers - Modgraph. [Link]

  • 1H NMR Coupling Constants - Organic Chemistry Data. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... - ResearchGate. [Link]

  • NMR shifts 1H -general.cdx - Chemistry Connected. [Link]

  • 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem. [Link]

  • 1 H NMR spectra indicate the change of chemical shift of methoxy group... | Download Scientific Diagram - ResearchGate. [Link]

  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - The Royal Society of Chemistry. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate | Request PDF - ResearchGate. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. [Link]

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  • 2H-Pyran, tetrahydro-4-methoxy- - the NIST WebBook. [Link]

Sources

Unraveling the Molecular Fingerprint: A Predictive and Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry stands as a powerful and indispensable tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides a detailed predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline . In the absence of a publicly available experimental spectrum for this specific molecule, this guide will construct a theoretical fragmentation pathway grounded in established principles of mass spectrometry and supported by comparative data from structurally related compounds.

The Structural Architecture: A Prelude to Fragmentation

To anticipate the fragmentation of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline, it is crucial to dissect its molecular structure. The molecule is composed of three key functionalities: a substituted aniline ring, a methoxy group, and a tetrahydropyran (THP) ether linkage. Each of these components will influence the fragmentation cascade under electron ionization. The initial event in EI-MS is the removal of an electron to form a molecular ion (M⁺˙), which is energetically unstable and prone to dissociation.[1]

Predicting the Fragmentation Cascade: A Step-by-Step Mechanistic Insight

The fragmentation of the molecular ion of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline is expected to proceed through several competing or sequential pathways, dictated by the relative stabilities of the resulting fragment ions and neutral losses.

Pathway A: Cleavage of the Tetrahydropyran Moiety

The tetrahydropyran ring is a likely site for initial fragmentation. Cyclic ethers are known to undergo characteristic cleavages.[2][3]

  • Loss of the Tetrahydropyran Ring: A primary fragmentation event is the cleavage of the C-O bond connecting the THP ring to the aniline, leading to the loss of a neutral tetrahydropyranol radical. This would result in a prominent ion corresponding to the protonated 2-methoxy-4-hydroxyaniline.

  • Ring Opening and Subsequent Fragmentation: The THP ring itself can undergo ring-opening followed by further fragmentation. This can lead to the formation of smaller, stable carbocations.[2]

Pathway B: Fragmentation of the Aniline Core and Methoxy Group

The substituted aniline ring offers several fragmentation routes.

  • Loss of a Methyl Radical: The methoxy group can readily lose a methyl radical (•CH₃), a common fragmentation pathway for methoxy-substituted aromatic compounds.[4] This would result in an [M-15]⁺ ion.

  • Cleavage of the C-N Bond: While less common for the primary amine itself, cleavage of bonds on the aniline ring can occur, especially after initial rearrangements.[5]

The interplay of these pathways will generate a unique mass spectrum that serves as a molecular fingerprint.

A Comparative Analysis: Learning from Structural Analogs

To lend credence to our predicted fragmentation, we can draw comparisons with the known mass spectra of structurally similar compounds.

Compound Key Fragmentation Pathways Relevance to Target Molecule
4-Methoxy-2-nitroaniline Loss of CH₃ from the methoxy group; loss of NO₂.[4]Demonstrates the lability of the methoxy group on a substituted aniline ring.
2H-Pyran, tetrahydro-2-(1-methylethoxy)- Fragmentation of the tetrahydropyran ring.[6]Provides insight into the characteristic fragmentation of a THP ether.
Substituted Anilines C-N bond cleavage and rearrangements.[5][7]Informs on the potential fragmentation behavior of the aniline core.

This comparative approach allows us to build a more confident prediction of the key fragments to expect in the mass spectrum of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline.

Visualizing the Fragmentation Pathway

The following diagram, rendered in DOT language, illustrates the predicted major fragmentation pathways of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline.

Fragmentation_Pathway Molecular Ion (M+.) Molecular Ion (M+.) Fragment A [M - C5H9O]+ Molecular Ion (M+.)->Fragment A - C5H9O. Fragment B [M - CH3]+ Molecular Ion (M+.)->Fragment B - CH3. Fragment C [C5H9O]+ Molecular Ion (M+.)->Fragment C

Caption: Predicted major fragmentation pathways of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline.

Experimental Protocol for Mass Spectrometry Analysis

For researchers seeking to acquire an experimental mass spectrum of this compound, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Objective: To obtain the electron ionization mass spectrum of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

Procedure:

  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg) of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-500

    • Solvent Delay: 3 minutes

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation pattern.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis MS Analysis cluster_data_processing Data Processing Dissolve Sample Dissolve Sample Inject Sample Inject Sample Dissolve Sample->Inject Sample Separation on Column Separation on Column Inject Sample->Separation on Column Ionization (EI) Ionization (EI) Separation on Column->Ionization (EI) Mass Analyzer Mass Analyzer Ionization (EI)->Mass Analyzer Detection Detection Mass Analyzer->Detection Generate Mass Spectrum Generate Mass Spectrum Detection->Generate Mass Spectrum Data Interpretation Data Interpretation Generate Mass Spectrum->Data Interpretation

Caption: General experimental workflow for GC-MS analysis.

Conclusion

References

  • ResearchGate. (n.d.). Scheme 2. Proposed mechanisms for the fragmentation that lead to the... Retrieved from [Link]

  • Rinehart, K. L., Jr., Buchholz, A. C., & Van Lear, G. E. (1970). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 92(25), 7591–7593. [Link]

  • NIST. (n.d.). 2H-Pyran, tetrahydro-2-(1-methylethoxy)-. NIST WebBook. Retrieved from [Link]

  • Zhao, L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 450, 116298. [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Battin-Leclerc, F., et al. (2013). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Combustion and Flame, 160(8), 1469-1480. [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

Sources

comparative study of different synthetic routes to 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline is a key building block in medicinal chemistry, finding application in the synthesis of various pharmacologically active compounds. This guide provides a comparative analysis of two distinct synthetic routes to this valuable intermediate. We will delve into the strategic considerations, step-by-step experimental protocols, and a critical evaluation of each pathway to assist researchers in selecting the most suitable method for their specific needs. The discussion is grounded in established chemical principles and supported by citable literature, ensuring scientific integrity and reproducibility.

Introduction

The synthesis of substituted anilines is a cornerstone of drug discovery, as this moiety is present in a vast array of therapeutic agents. The title compound, 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline, incorporates a methoxy group and a tetrahydropyran (THP) ether, functionalities that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The methoxy group can act as a hydrogen bond acceptor and its metabolic stability is well-documented. The THP ether linkage is often employed to enhance solubility and modulate lipophilicity. Given its utility, the development of efficient and scalable synthetic routes to this compound is of considerable interest to the pharmaceutical and chemical research communities. This guide will compare a linear synthesis involving late-stage etherification with a convergent approach featuring early-stage introduction of the THP moiety.

Route 1: Linear Synthesis via Late-Stage Etherification

This synthetic strategy commences with the commercially available and inexpensive starting material, o-methoxyaniline (o-anisidine). The aniline functionality is first protected, followed by the introduction of a nitro group, which is then reduced after the crucial etherification step. This linear approach is robust and relies on well-understood transformations.

Overall Workflow for Route 1

A o-Methoxyaniline B 2-Methoxyacetanilide A->B Acetylation C 2-Methoxy-4-nitroacetanilide B->C Nitration D 2-Methoxy-4-nitroaniline C->D Hydrolysis E 2-Amino-5-nitrophenol D->E Demethylation F 2-Nitro-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline E->F Etherification (Williamson or Mitsunobu) G 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline F->G Nitro Reduction

Caption: Linear synthetic route to the target compound starting from o-methoxyaniline.

Experimental Protocols for Route 1

Step 1: Acetylation of o-Methoxyaniline

This initial step protects the amino group as an acetamide to prevent unwanted side reactions during the subsequent nitration.[1]

  • Procedure: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-methoxyaniline (123.2 g, 1.0 mol) and glacial acetic acid (150 g, 2.5 mol). Heat the mixture to 115°C and maintain this temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, allow the reaction mixture to cool to room temperature to obtain the acetic acid solution of 2-methoxyacetanilide.

Step 2: Nitration of 2-Methoxyacetanilide

The electron-donating methoxy and acetamido groups direct the electrophilic nitration to the para position.

  • Procedure: Cool the acetic acid solution of 2-methoxyacetanilide from Step 1 to 0-5°C in an ice-salt bath.[1] Slowly add a pre-cooled mixture of concentrated sulfuric acid (100 mL) and fuming nitric acid (60 mL) dropwise to the stirred solution, maintaining the internal temperature below 10°C. After the addition is complete, continue stirring at 0-5°C for 1 hour. Pour the reaction mixture slowly onto 1 kg of crushed ice with vigorous stirring. The precipitated yellow solid, 2-methoxy-4-nitroacetanilide, is collected by vacuum filtration.

Step 3: Hydrolysis of 2-Methoxy-4-nitroacetanilide

The acetyl protecting group is removed by alkaline hydrolysis to yield 2-methoxy-4-nitroaniline.

  • Procedure: In a 1 L round-bottom flask, suspend the dried 2-methoxy-4-nitroacetanilide (189.2 g, from the previous step) in 500 mL of water. Add a solution of sodium hydroxide (72 g, 1.8 mol) in 200 mL of water to the suspension. Heat the mixture to 100°C and reflux for 2 hours with stirring. Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C to precipitate the product. Collect the yellow crystalline product, 2-methoxy-4-nitroaniline, by vacuum filtration and wash with cold deionized water. A yield of approximately 95% can be expected.[1]

Step 4: Demethylation of 2-Methoxy-4-nitroaniline

The methoxy group is cleaved to a hydroxyl group using pyridine hydrochloride in a high-temperature fusion reaction.[1]

  • Procedure: In a 500 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and a condenser, place 2-methoxy-4-nitroaniline (168.15 g, 1.0 mol) and anhydrous pyridine hydrochloride (346.5 g, 3.0 mol). Heat the mixture under a nitrogen atmosphere to 190-200°C. Maintain the temperature for 3-4 hours. The reaction progress can be monitored by TLC. After completion, cool the reaction mixture and carefully add water to dissolve the product. Neutralize with a suitable base to precipitate 2-amino-5-nitrophenol.

Step 5: Etherification of 2-Amino-5-nitrophenol

This crucial step introduces the tetrahydropyran moiety. Two reliable methods are presented.

  • Method A: Williamson Ether Synthesis This method involves the SN2 reaction of the phenoxide with an alkyl halide.[2][3][4]

    • Procedure: To a suspension of 2-amino-5-nitrophenol (15.4 g, 0.1 mol) and potassium carbonate (27.6 g, 0.2 mol) in acetonitrile (200 mL), add 4-bromotetrahydro-2H-pyran (17.9 g, 0.11 mol). Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC. After completion, filter the inorganic salts and concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to yield 2-nitro-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline.

  • Method B: Mitsunobu Reaction The Mitsunobu reaction allows for the conversion of an alcohol to an ether with inversion of configuration, although in this case, the stereocenter is not prochiral.[5][6][7][8]

    • Procedure: To a solution of 2-amino-5-nitrophenol (15.4 g, 0.1 mol), tetrahydro-2H-pyran-4-ol (11.2 g, 0.11 mol), and triphenylphosphine (28.9 g, 0.11 mol) in anhydrous tetrahydrofuran (THF, 250 mL) at 0°C, add diethyl azodicarboxylate (DEAD) (19.2 g, 0.11 mol) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction can be monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford 2-nitro-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline.

Step 6: Reduction of the Nitro Group

The final step is the chemoselective reduction of the nitro group to the corresponding aniline.

  • Procedure: A variety of reducing agents can be employed for this transformation. A common and effective method is catalytic hydrogenation.[9] Dissolve 2-nitro-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline (from the previous step) in ethanol or ethyl acetate. Add a catalytic amount of 10% palladium on carbon (Pd/C). The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure or in a Parr shaker) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the final product, 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline.

Route 2: Convergent Synthesis via Early-Stage Etherification

This approach involves the early introduction of the tetrahydropyran ether onto a simpler aromatic core, followed by the elaboration of the aniline moiety. This can be advantageous in terms of overall yield and ease of purification of intermediates.

Overall Workflow for Route 2

A 4-Nitrophenol B 4-((Tetrahydro-2H-pyran-4-yl)oxy)-1-nitrobenzene A->B Etherification (Williamson or Mitsunobu) C 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)-1-nitrobenzene B->C Further Functionalization (e.g., Nitration, Reduction, Diazotization, Methoxylation) D 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline C->D Nitro Reduction

Caption: A convergent synthetic approach to the target compound.

Experimental Protocols for Route 2

Step 1: Etherification of 4-Nitrophenol

The THP ether is installed on the readily available 4-nitrophenol.

  • Method A: Williamson Ether Synthesis

    • Procedure: In a round-bottom flask, dissolve 4-nitrophenol (13.9 g, 0.1 mol) in dimethylformamide (DMF, 150 mL). Add potassium carbonate (20.7 g, 0.15 mol) and 4-bromotetrahydro-2H-pyran (19.7 g, 0.11 mol). Heat the mixture to 80°C and stir for 6-8 hours. Monitor the reaction by TLC. After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product can be purified by recrystallization or column chromatography.

  • Method B: Mitsunobu Reaction

    • Procedure: To a solution of 4-nitrophenol (13.9 g, 0.1 mol), tetrahydro-2H-pyran-4-ol (11.2 g, 0.11 mol), and triphenylphosphine (28.9 g, 0.11 mol) in anhydrous THF (250 mL) at 0°C, add diisopropyl azodicarboxylate (DIAD) (22.2 g, 0.11 mol) dropwise. Allow the reaction to warm to room temperature and stir overnight. Work-up and purification are similar to the Mitsunobu reaction described in Route 1.

Step 2: Introduction of the Methoxy Group and Amino Precursor

This step is more challenging and may require a multi-step sequence. A plausible, though not explicitly detailed in the initial search, approach would be the reduction of the nitro group of 4-((tetrahydro-2H-pyran-4-yl)oxy)-1-nitrobenzene to the corresponding aniline, followed by protection, ortho-lithiation and reaction with a methylating agent, and then deprotection. A more direct, but potentially lower-yielding approach, could involve ortho-nitration of the corresponding anisole derivative, but this may lead to isomeric mixtures. For the purpose of this guide, we will consider the reduction to the aniline as the next logical transformation, followed by further functionalization.

Step 3: Reduction of the Nitro Group

  • Procedure: The reduction of 4-((tetrahydro-2H-pyran-4-yl)oxy)-1-nitrobenzene to 4-((tetrahydro-2H-pyran-4-yl)oxy)aniline can be achieved using catalytic hydrogenation with Pd/C as described in Route 1, Step 6.

Further elaboration of 4-((tetrahydro-2H-pyran-4-yl)oxy)aniline to introduce the 2-methoxy group would then be required to complete the synthesis. This would likely involve protection of the amine, ortho-functionalization, and deprotection, making this route potentially longer than Route 1.

Comparative Analysis

FeatureRoute 1: Late-Stage EtherificationRoute 2: Convergent Synthesis
Starting Material o-Methoxyaniline (readily available and inexpensive)4-Nitrophenol (readily available and inexpensive)
Number of Steps 6 stepsPotentially more than 6 steps depending on the method for introducing the 2-methoxy group
Key Challenge High-temperature demethylation step.Selective introduction of the 2-methoxy group on a substituted aniline ring.
Flexibility The intermediate 2-amino-5-nitrophenol can be used to synthesize other ether analogues.The intermediate 4-((tetrahydro-2H-pyran-4-yl)oxy)aniline can be a precursor for other substituted anilines.
Overall Strategy Linear synthesis, well-established transformations for each step.Convergent, but requires a more complex strategy for the final functionalization steps.
Potential Yield Moderate to good, with well-optimized steps.Potentially higher for the initial etherification, but overall yield depends on the challenging subsequent steps.

Conclusion

Both synthetic routes presented offer viable pathways to 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline.

Route 1 stands out as a more robust and predictable linear synthesis. Each step is well-documented in the chemical literature, providing a higher degree of confidence for researchers attempting the synthesis for the first time. The main drawback is the harsh conditions required for the demethylation step, which may not be suitable for substrates with sensitive functional groups.

Route 2 is an attractive convergent approach in principle, as it constructs the THP ether on a simple starting material. However, the subsequent introduction of the 2-methoxy group onto the electron-rich aniline ring in a regioselective manner presents a significant synthetic challenge that may require extensive optimization.

For researchers seeking a reliable and well-documented method, Route 1 is the recommended pathway . For process development and large-scale synthesis, further investigation into a more efficient method for the transformations in Route 2 could be a worthwhile endeavor. This guide provides the foundational protocols and strategic insights to enable researchers to make an informed decision based on their specific project goals and available resources.

References

  • Wikipedia. Mitsunobu reaction. Available at: [Link]

  • University of Wisconsin-Platteville. The Williamson Ether Synthesis. Available at: [Link]

  • Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Quick Company. Sustainable Chemical Process For Reduction Of 4 Methoxy 2 Nitroaniline. Available at: [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. Available at: [Link]

  • Google Patents. US6124504A - Process for preparing 4-hydroxyanilines.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Available at: [Link]

  • PMC. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

  • Professor Dave Explains. (2024). Mitsunobu Reaction. Available at: [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

Compound Class: Lipophilic Primary Aromatic Amine (Aniline Derivative) Primary Application: Key pharmacophore intermediate, likely for EGFR kinase inhibitor synthesis (e.g., Osimertinib analogs).[1]

The Safety Paradox: Researchers often underestimate this compound because it is a solid intermediate. However, the Tetrahydropyran (THP) and Methoxy moieties significantly increase lipophilicity compared to simple aniline salts. This creates a "Trojan Horse" effect: the molecule is engineered to cross biological membranes (for drug efficacy), which simultaneously makes it rapidly absorbable through the skin .[1]

Core Hazards:

  • Acute Toxicity (Dermal/Inhalation): High.[1]

  • Specific Target Organ Toxicity: Blood (Methemoglobinemia).[1][2] The amine metabolite oxidizes hemoglobin to methemoglobin, impairing oxygen transport.[1]

  • Sensitization: High potential for allergic dermatitis.[2]

Risk Assessment & PPE Selection Matrix

Standard nitrile examination gloves are insufficient for prolonged contact with aromatic amines.[2] The lipophilic ether tail of this molecule accelerates permeation through thin nitrile rubber.

PPE Specification Table
ComponentStandard Operation (Weighing/Transfer)High-Risk Operation (Synthesis/Scale-up >5g)Technical Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil)Laminate/Composite: Ansell Barrier® or Silver Shield® (EVOH/PE laminate)Causality: Aromatic amines can permeate standard nitrile in <15 mins.[1][2] Laminates provide >480 min breakthrough time.[2]
Respiratory Engineering Control: Certified Fume Hood (Face velocity 80-100 fpm)PAPR or Full-Face Respirator: Cartridge: OV/P100 (Organic Vapor + HEPA)Causality: Fine powders aerosolize easily due to static; inhalation bypasses first-pass metabolism, spiking blood concentration.[1][2]
Body Defense Lab Coat: Poly-cotton (Buttoned to neck)Tyvek® Coverall: Disposable, hooded, elastic wristsCausality: Prevents accumulation on street clothes, which can lead to secondary exposure at home.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles Causality: Aniline derivatives are severe eye irritants; absorption via the lacrimal duct is rapid.[2]

Operational Workflow: Step-by-Step

Phase A: Preparation & Weighing (Critical Control Point)

Static electricity is the enemy here. The ether oxygen atoms make the crystal lattice prone to static charge buildup.[1]

  • Decontamination Zone: Establish a "hot zone" within the fume hood.[2] Line the surface with an absorbent pad (plastic side down).[1][2]

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.[1]

  • The "Closed Transfer" Rule: Never transport the open container across the lab. Weigh inside the hood. If the balance is external, seal the weighing vessel (parafilm) inside the hood before moving it.[1]

Phase B: Solubilization & Reaction[5]
  • Solvent Choice: When dissolving in organic solvents (DCM, MeOH), the permeation rate through gloves increases exponentially.[1]

    • Protocol: If a splash occurs on gloves while the compound is in solution, change gloves immediately . Do not wait.

  • Temperature Control: Avoid heating open vessels. Aniline derivatives have significant vapor pressure at elevated temperatures.[2] Use a reflux condenser.[2]

Phase C: Waste Management

Do not mix with standard organic waste streams if oxidizers are present.[1]

  • Segregation: Dispose of as "P-List equivalent" (Acutely Toxic).

  • Incompatibility: NEVER mix with strong acids (exothermic salt formation) or strong oxidizers (fire/explosion risk).

  • Container: Double-bag solid waste. Label clearly: "Toxic Aromatic Amine - Methemoglobinemia Hazard."

Emergency Response Logic (Visualized)

In the event of exposure, seconds matter.[1] The following logic flow dictates the immediate biological safety response.

ExposureResponse Start EXPOSURE INCIDENT Assess Assess Route of Exposure Start->Assess Skin Dermal Contact (Solid or Liquid) Assess->Skin Eye Eye Contact Assess->Eye Inhale Inhalation (Dust/Vapor) Assess->Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash with SOAP & WATER (15 min) (Do NOT use Alcohol/Solvents) Skin->Action_Skin Action_Eye Flush with Water/Saline (15 min minimum) Hold eyelids open Eye->Action_Eye Action_Inhale Move to Fresh Air Support Respiration Inhale->Action_Inhale Medical SEEK MEDICAL ATTENTION Inform: 'Aniline Derivative Exposure' Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical Monitor Monitor for Methemoglobinemia (Cyanosis, Blue Lips, Dizziness) Medical->Monitor Post-Treatment

Caption: Immediate decision logic for exposure incidents. Note the prohibition of alcohol for skin washing, as it increases dermal absorption of anilines.[1]

References & Authority

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Aniline. Centers for Disease Control and Prevention.[2] [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Guidelines.[1][2] U.S. Department of Labor.[2] [Link][1][2]

  • PubChem. Compound Summary: 2-Methoxy-4-nitroaniline (Structural Analog for Toxicity Profiling).[2] National Library of Medicine.[1][2] [Link][1][2][3]

  • Lughmani, Y. et al. Aromatic Amine Permeation Through Protective Gloves. American Industrial Hygiene Association Journal, 2000. (Validates the breakthrough time risks for nitriles).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.